molecular formula C13H14N2O4 B13033601 (Methoxycarbonyl)-L-tryptophan

(Methoxycarbonyl)-L-tryptophan

Cat. No.: B13033601
M. Wt: 262.26 g/mol
InChI Key: YYZYDKOBSFGJNZ-NSHDSACASA-N
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Description

(Methoxycarbonyl)-L-tryptophan is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H14N2O4/c1-19-13(18)15-11(12(16)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

YYZYDKOBSFGJNZ-NSHDSACASA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Applications of N-methoxycarbonyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry and drug development, the precise manipulation of bioactive molecules is paramount. L-Tryptophan, an essential amino acid, serves not only as a fundamental building block of proteins but also as a precursor to critical biomolecules like serotonin and melatonin.[1] Its indole side chain presents unique opportunities for molecular interactions but also introduces synthetic challenges, necessitating the use of protecting groups. This guide provides a comprehensive technical overview of N-methoxycarbonyl-L-tryptophan, a key derivative where the α-amino group is protected by a methoxycarbonyl (Moc) group. We will delve into its core structure, synthesis, detailed spectroscopic characterization, and its strategic applications as a chiral building block in advanced organic synthesis.

Section 1: Core Molecular Structure and Physicochemical Properties

N-methoxycarbonyl-L-tryptophan is a derivative of L-tryptophan characterized by the covalent attachment of a methoxycarbonyl group to the α-amino nitrogen. This modification retains the essential structural features of the parent amino acid—the indole side chain, the carboxylic acid, and the inherent chirality at the α-carbon—while masking the nucleophilicity of the amino group. This protection is crucial for preventing undesired side reactions, such as oligomerization, during subsequent synthetic steps like peptide coupling.[2]

The key structural features include:

  • Indole Nucleus: The electron-rich aromatic side chain that is characteristic of tryptophan. It is a key site for π-π stacking and hydrogen bonding interactions.

  • Chiral Center: The α-carbon maintains the (S)-configuration of the natural L-amino acid, making this molecule a valuable chiral intermediate.

  • N-Methoxycarbonyl (Moc) Group: A urethane-type protecting group. It is sterically small and electronically neutral, offering different stability and cleavage profiles compared to more common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).[3]

Table 1: Physicochemical Properties of N-methoxycarbonyl-L-tryptophan

PropertyValue
IUPAC Name (2S)-2-[(methoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid
Molecular Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.26 g/mol
Canonical SMILES COC(=O)NC(=O)O
Appearance Typically a white to off-white solid
Chirality (S)-configuration at the α-carbon

Section 2: Synthesis of N-methoxycarbonyl-L-tryptophan

The synthesis of N-methoxycarbonyl-L-tryptophan is a standard protection reaction, typically achieved via a Schotten-Baumann reaction. This involves the acylation of the α-amino group of L-tryptophan with methyl chloroformate under basic conditions. The base is essential to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the chloroformate.

Synthesis_Workflow L_Trp L-Tryptophan Reaction Acylation Reaction (Schotten-Baumann) L_Trp->Reaction Reagents ReagentsMethyl Chloroformate (CH₃OCOCl)Base (e.g., NaOH, NaHCO₃)Solvent (e.g., Dioxane/Water) Reagents->Reaction Workup Acidification & Extraction Reaction->Workup Product N-methoxycarbonyl-L-tryptophan Workup->Product

Caption: Synthesis workflow for N-methoxycarbonyl-L-tryptophan.

Experimental Protocol: Synthesis of N-methoxycarbonyl-L-tryptophan

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

  • Dissolution: Dissolve L-tryptophan (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 2.2 eq). The reaction is typically performed in a mixed solvent system like 1,4-dioxane and water to ensure solubility of both the amino acid and the acylating agent. Cool the solution to 0-5 °C in an ice bath.

    • Causality: The basic condition deprotonates the amino group, making it a potent nucleophile. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

  • Acylation: While stirring vigorously, add methyl chloroformate (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C. The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature for an additional 2-4 hours.

    • Causality: Dropwise addition prevents a rapid, uncontrolled reaction. Vigorous stirring is necessary to overcome the biphasic nature of the reaction mixture.

  • Reaction Monitoring & Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction can be quenched.

  • Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted methyl chloroformate and byproducts. b. Acidify the aqueous layer to a pH of ~2-3 using a strong acid (e.g., 1M HCl). This protonates the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.

    • Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation. c. Extract the product into an organic solvent such as ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-methoxycarbonyl-L-tryptophan.[4]

Section 3: Spectroscopic Characterization and Validation

Unambiguous structural confirmation and purity assessment are critical. A combination of NMR, IR, and MS is used to validate the identity of the synthesized N-methoxycarbonyl-L-tryptophan.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons of the indole ring typically appear between δ 7.0-8.0 ppm.[5] The indole N-H proton is often a broad singlet downfield (> δ 10 ppm in DMSO-d₆).[5] A key diagnostic signal is a sharp singlet around δ 3.6-3.7 ppm corresponding to the three protons of the methoxy group (-OCH₃). The α-proton (α-H) and β-protons (β-CH₂) of the amino acid backbone will appear as multiplets, typically between δ 3.0-4.5 ppm.[6]

  • ¹³C NMR: The carbon spectrum will show a signal for the carbonyl of the carboxylic acid (~174 ppm), the urethane carbonyl (~157 ppm), and the methoxy carbon (~52 ppm). Aromatic carbons of the indole ring will resonate in the δ 110-138 ppm region.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the urethane and the indole ring.[8][9]

  • C=O Stretches: Two strong absorption bands are expected in the carbonyl region. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, while the urethane C=O stretch is typically observed around 1690-1715 cm⁻¹.

  • C-O Stretch: A signal corresponding to the C-O stretching of the ester and carboxylic acid groups will be present in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 263.1. Adducts with sodium [M+Na]⁺ at m/z 285.1 may also be observed.

  • Fragmentation: A characteristic fragmentation pathway for tryptophan derivatives is the loss of the side chain, leading to a prominent fragment ion corresponding to the indolemethyl cation at m/z 130.[1][10]

Table 2: Predicted Spectroscopic Data for N-methoxycarbonyl-L-tryptophan

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/z
¹H NMR Indole N-H> 10 ppm (broad s)
Aromatic C-H7.0 - 8.0 ppm (m)
α-NH~7.5-8.5 ppm (d, coupling to α-H)
α-CH4.2 - 4.6 ppm (m)
β-CH₂3.1 - 3.4 ppm (m)
Methoxy (-OCH₃)~3.65 ppm (s, 3H)
¹³C NMR Carboxyl C=O~174 ppm
Urethane C=O~157 ppm
Indole Carbons110 - 138 ppm
α-C~55 ppm
Methoxy C~52 ppm
β-C~28 ppm
IR (cm⁻¹) N-H Stretch3300 - 3400 cm⁻¹
C=O Stretch (Acid)1700 - 1725 cm⁻¹
C=O Stretch (Urethane)1690 - 1715 cm⁻¹
MS (ESI+) [M+H]⁺263.1
[M+Na]⁺285.1
Major Fragment130.1 (Indolemethyl cation)

Section 4: Applications in Research and Development

N-methoxycarbonyl-L-tryptophan is a versatile chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and peptides.

Role as a Chiral Building Block

The primary application is in multi-step organic synthesis where the introduction of a tryptophan moiety is required. With the amino group protected, chemists can perform selective reactions on the carboxylic acid (e.g., esterification, amide bond formation) or potentially on the indole ring without interference from the α-amino group.[11]

Use in Peptide Synthesis

While less common in modern solid-phase peptide synthesis (SPPS) than Fmoc or Boc, the Moc group is a valid protecting group, particularly for solution-phase synthesis.[2] The choice of a protecting group is a strategic decision based on the overall synthetic plan.

  • Orthogonality: The Moc group's stability profile differs from acid-labile (Boc) and base-labile (Fmoc) groups. It is generally stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal.

  • Cleavage: The removal of the Moc group typically requires harsher conditions, such as saponification with strong base (e.g., NaOH) or strong acid hydrolysis, which can limit its utility if other sensitive functional groups are present.[12] However, this stability can be an advantage when other, more labile protecting groups need to be removed selectively.

Peptide_Coupling cluster_activation Activation MocTrp N-Moc-L-Tryptophan Activator Coupling Reagent (e.g., DCC, HATU) MocTrp->Activator AminoAcid Amino Acid Ester (e.g., H-Ala-OMe) Coupling Peptide Bond Formation AminoAcid->Coupling Activator->Coupling Activated Ester Dipeptide Protected Dipeptide (Moc-Trp-Ala-OMe) Coupling->Dipeptide

Caption: Use of N-Moc-L-Tryptophan in dipeptide synthesis.

Conclusion

N-methoxycarbonyl-L-tryptophan represents a synthetically valuable derivative of a crucial essential amino acid. Its utility stems from the effective masking of the α-amino group, which enables regioselective reactions at other sites within the molecule. This guide has detailed its fundamental structure, provided a robust protocol for its synthesis, outlined the key analytical techniques for its validation, and discussed its strategic role as a chiral building block in synthetic chemistry. For researchers in drug discovery and peptide chemistry, a thorough understanding of such protected amino acids is essential for the rational design and efficient execution of complex molecular syntheses.

References

  • Chemsigma. (n.d.). N-Fmoc-4-methoxy-L-tryptophan [1205553-56-5]. Retrieved February 6, 2026, from [Link]

  • Aralez Bio. (n.d.). Fmoc-N-methyl-7-methoxy-L-tryptophan. Retrieved February 6, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Fmoc-L-tryptophan. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-L-tryptophan. Retrieved February 6, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(10), 747-757.
  • Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved February 6, 2026, from [Link]

  • Houben-Weyl. (2005). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Science of Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound.
  • Wang, H., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(11), 17758-17770.
  • ResearchGate. (n.d.). ¹H NMR spectra of 50 mM L‐tryptophan sample without and with water suppression. Retrieved February 6, 2026, from [Link]

  • Wiley-VCH. (2009). Protection Reactions. In The Practice of Peptide Synthesis.
  • NIST. (n.d.). L-Tryptophan. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of L‐Tryptophan Analogs by Ancestral L‐Tryptophan Synthase β‐Subunit with High Organic Solvent Tolerance. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved February 6, 2026, from [Link]

  • Albericio, F., et al. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2825-2854.
  • MassBank. (2009). L-Tryptophan; LC-ESI-ITFT; MS2; m/z:188.07; POS. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR analysis of tryptophan incorporation assay. Retrieved February 6, 2026, from [Link]

  • Stoyanov, S., et al. (2008). Solid-state IR-LD spectroscopy of L-tryptophan containing dipeptides L-tryptophyl-L-methionine (H-Trp-Met-OH) and L-methionyl-L-tryptophan (H-Met-Trp-OH). Journal of Molecular Structure, 875(1-3), 258-264.
  • PubChem. (n.d.). N-Fmoc-7-methoxy-L-tryptophan. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
  • BMRB. (n.d.). BMRB entry bmse000050 - L-Tryptophan. Retrieved February 6, 2026, from [Link]

  • Stathopoulos, P., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(16), 3657.
  • ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Retrieved February 6, 2026, from [Link]

  • NIST. (n.d.). L-Tryptophan, 2TMS derivative. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and (C) N α ,N α -dimethyl tryptophan. Retrieved February 6, 2026, from [Link]

  • Australian National University. (1999). Infrared spectral, structural, and conformational studies of zwitterionic L-tryptophan. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 5-Methoxytryptophan. Retrieved February 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of (Methoxycarbonyl)-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, safety, and efficacy. (Methoxycarbonyl)-L-tryptophan, a key derivative of the essential amino acid L-tryptophan, presents unique stability challenges owing to its indole moiety and ester linkage. This guide provides a comprehensive framework for assessing the thermodynamic stability of this molecule. It moves beyond procedural enumeration to explain the causal relationships behind experimental design, integrating thermal analysis, forced degradation studies, and chromatographic techniques. The protocols detailed herein are designed as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.

Introduction: The Criticality of Stability Assessment

This compound is a molecule of significant interest in pharmaceutical and biochemical research. As a modified amino acid, its purity and integrity are paramount. Thermodynamic stability dictates the conditions under which the molecule remains chemically and physically unchanged. An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and altered bioavailability. For researchers and drug developers, a thorough understanding of a compound's stability profile is not merely a regulatory hurdle but a fundamental component of quality by design (QbD).

This guide will elucidate the principles and methodologies required to construct a robust stability profile for this compound, focusing on:

  • Intrinsic Solid-State Stability: Assessing the molecule's inherent thermal resilience.

  • Degradation Pathways: Identifying how the molecule breaks down under stress.

  • Predictive Stability Modeling: Using accelerated studies to forecast long-term behavior.

Theoretical Foundations of Stability

The thermodynamic stability of a pharmaceutical solid is governed by its Gibbs free energy (G). A molecule will always tend toward its lowest energy state. The change in Gibbs free energy (ΔG) for any process, including degradation, is a function of enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH – TΔS [1]

For this compound, several degradation pathways are plausible due to its structure:

  • Oxidation: The indole ring of tryptophan is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides.[2] This is often a primary degradation route for tryptophan and its derivatives, leading to colored degradants like kynurenine.[3][4][5]

  • Hydrolysis: The methoxycarbonyl (ester) group is susceptible to hydrolysis, particularly at non-neutral pH, which would yield L-tryptophan and methanol.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through radical mechanisms.[6]

Understanding these potential pathways is crucial for designing targeted stability studies.

Core Methodologies for Stability Characterization

A multi-faceted approach is required to build a comprehensive stability profile. The following techniques provide complementary information on the physical and chemical stability of this compound.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a cornerstone of solid-state characterization.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This technique is not just for determining the melting point; it provides critical data on purity, polymorphism, and solid-state transitions.[9][10] For this compound, an endothermic peak represents melting, and its temperature and enthalpy (ΔH_fus) are key stability indicators.[11] A sharp peak suggests high purity, whereas a broad peak may indicate impurities or multiple thermal events. The presence of multiple melting points or exothermic events before melting could signify polymorphic transitions, where a less stable crystal form converts to a more stable one upon heating.[1] This is a critical consideration, as different polymorphs can have vastly different stabilities and bioavailabilities.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive aluminum pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the scan.

  • Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point (e.g., 300 °C).

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting, the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_fus) by integrating the area under the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the thermal decomposition temperature and for detecting the presence of residual solvents or water, which can act as plasticizers and accelerate degradation. For this compound, TGA complements DSC by distinguishing between melting (a phase change with no mass loss) and decomposition (a chemical change with mass loss).[12] The onset of mass loss provides a clear upper limit for the thermal stability of the compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (ceramic or platinum).

  • Thermal Program: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 50-100 mL/min).

  • Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

Forced Degradation (Stress) Studies

Expertise & Causality: Forced degradation studies are the linchpin for developing and validating a stability-indicating analytical method.[13] By intentionally exposing the drug substance to harsh conditions, we can generate degradation products and establish the primary degradation pathways.[14] This is a requirement under ICH guidelines and is fundamental to understanding the molecule's vulnerabilities. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and resolve degradation products from the parent peak in a chromatogram.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate, transparent vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (base hydrolysis is often rapid).

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress (Solution): Heat the stock solution at 60 °C.

    • Thermal Stress (Solid): Store the solid powder at 60 °C.

    • Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Time Points: Sample from each condition at various time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 4).

The Stability-Indicating Method: HPLC

Expertise & Causality: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the decrease of the active drug substance while simultaneously detecting and separating all degradation products.[15] Method validation according to ICH Q2(R1) guidelines is essential to ensure the trustworthiness of the stability data.[3] For tryptophan derivatives, a reversed-phase HPLC method with UV detection is often suitable, as the indole ring is a strong chromophore.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which provides good retention for moderately polar compounds.

  • Mobile Phase: Use a gradient elution to resolve early-eluting polar degradants from the parent compound and any later-eluting non-polar degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for acidic analytes).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector. The indole ring of tryptophan has a characteristic absorbance around 280 nm. A PDA detector is crucial as it allows for the analysis of peak purity and can help identify degradants that may have different UV spectra from the parent compound.

  • Method Validation:

    • Specificity: Inject samples from the forced degradation study. The method is specific if all degradation product peaks are baseline-resolved from the parent peak.

    • Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH guidelines.

    • System Suitability: Before each run, inject a standard solution to verify that the system is performing correctly (checking parameters like theoretical plates, tailing factor, and reproducibility). This is a self-validating check that ensures the integrity of each data set.

Data Presentation and Interpretation

Raw data must be synthesized into a clear, interpretable format.

Table 1: Summary of Thermal Analysis Data
ParameterValueInterpretation
Melting Point (DSC, T_onset)e.g., 185.4 °CHigh melting point suggests a stable crystal lattice.
Enthalpy of Fusion (DSC, ΔH_fus)e.g., 150.2 J/gIndicates the energy required to break the crystal lattice.
Decomposition Temp (TGA, T_onset)e.g., 210.1 °CThe compound is thermally stable up to this temperature.
Table 2: Forced Degradation Study Results (% Degradation)
ConditionTime (h)% Degradation of ParentNo. of Degradants Detected
0.1 M HCl, 60°C248.5%2
0.1 M NaOH, RT415.2%1
3% H₂O₂, RT818.9%4
Photostability486.1%3

Interpretation: The data in Table 2 suggests that this compound is most susceptible to oxidative degradation, followed by base-catalyzed hydrolysis. This insight is critical for formulation and packaging decisions, suggesting that protection from oxidizing agents and alkaline conditions is necessary.

Long-Term Stability Assessment (ICH Guidelines)

Expertise & Causality: While forced degradation reveals how a molecule degrades, formal stability studies according to ICH Q1A(R2) guidelines determine how fast it degrades under defined storage conditions to establish a re-test period or shelf-life.[16][17][18] These studies are the authoritative standard for regulatory submissions.

  • Batch Selection: Place at least three primary batches of this compound on stability.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[19]

    • Accelerated: Test at 0, 3, and 6 months.[16]

  • Tests: At each time point, perform a full suite of tests including: Assay (by HPLC), Degradation Products (by HPLC), Appearance, and any other critical quality attributes.

  • Evaluation: Analyze the data for trends. Significant change in an accelerated study (e.g., >5% degradation) would trigger the need for intermediate storage condition testing (30 °C / 65% RH).[16]

Visualizing Workflows and Relationships

Diagrams provide an intuitive understanding of complex processes and relationships.

Diagram 1: Overall Stability Assessment Workflow

StabilityWorkflow cluster_0 Initial Characterization cluster_1 Method Development cluster_2 Formal Stability Study cluster_3 Final Assessment DSC DSC Analysis Forced_Deg Forced Degradation (Acid, Base, Peroxide, Light, Heat) DSC->Forced_Deg Informs on thermal limits TGA TGA Analysis TGA->Forced_Deg HPLC_Dev Stability-Indicating HPLC Method Dev & Val Forced_Deg->HPLC_Dev Generates degradants ICH_Study ICH Stability Study (Long-Term & Accelerated) HPLC_Dev->ICH_Study Provides validated method Data_Analysis Data Analysis & Trend Evaluation ICH_Study->Data_Analysis ReTest Establish Re-Test Period Data_Analysis->ReTest

Caption: Workflow for comprehensive stability assessment of an API.

Diagram 2: Degradation Pathways and Detection Methods

DegradationPathways cluster_stress cluster_products cluster_analytics API (Methoxycarbonyl)- L-tryptophan Oxidation Oxidative Stress (e.g., H₂O₂) API->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Photo Photolytic Stress (UV/Vis Light) API->Photo Kynurenines Kynurenine-type Products Oxidation->Kynurenines Trp L-Tryptophan Hydrolysis->Trp Photo_Prods Radical Adducts Photo->Photo_Prods HPLC HPLC-PDA/MS Kynurenines->HPLC Trp->HPLC Photo_Prods->HPLC

Sources

pKa values of (Methoxycarbonyl)-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of (Methoxycarbonyl)-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug candidates, pKa values profoundly influence essential pharmacokinetic properties, including solubility, lipophilicity, membrane permeability, and metabolic stability. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa values of N-(Methoxycarbonyl)-L-tryptophan. As a derivative of the essential amino acid L-tryptophan, this compound features a methoxycarbonyl protecting group that alters the ionization behavior of the parent molecule. This document delves into the expected effects of this modification and presents detailed, field-proven protocols for experimental determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Furthermore, it touches upon computational approaches for pKa prediction, offering a holistic framework for researchers engaged in pharmaceutical development and molecular characterization.

Introduction: The Significance of pKa in Drug Development

The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] The majority of pharmaceuticals contain ionizable groups, and their charge at physiological pH (typically ranging from 1.5 in the stomach to 7.4 in the blood) dictates their interaction with biological membranes and target proteins.[1] N-(Methoxycarbonyl)-L-tryptophan, a protected form of L-tryptophan, possesses distinct ionizable sites whose pKa values are fundamental to predicting its behavior in biological systems.

The parent L-tryptophan has two primary ionizable groups: the α-carboxylic acid (pKa₁ ≈ 2.83) and the α-amino group (pKa₂ ≈ 9.39).[2] The indole side chain's N-H group is exceedingly weakly acidic (pKa > 16) and does not typically ionize in aqueous solution. In N-(Methoxycarbonyl)-L-tryptophan, the α-amino group is acylated to form a carbamate. This modification removes the basicity of the amino group, leaving two key ionizable protons:

  • The α-Carboxylic Acid Proton (pKa₁): The electron-withdrawing nature of the adjacent methoxycarbonyl group is expected to increase the acidity of the carboxylic acid, resulting in a pKa value lower than that of native tryptophan.

  • The Indole N-H Proton (pKa₂): This proton remains very weakly acidic and its pKa is generally not determined under standard aqueous conditions.

This guide focuses on the robust determination of the carboxylic acid pKa (pKa₁), which is the most physiologically relevant ionization for this molecule.

Theoretical Framework and Expected Values

Understanding the electronic effects of the N-methoxycarbonyl group is key to predicting its influence on the carboxylic acid's pKa. The carbamate group exerts an inductive electron-withdrawing effect, which stabilizes the carboxylate conjugate base. This stabilization facilitates the release of the proton, thereby lowering the pKa.

For context, predicted pKa values for other N-protected tryptophan derivatives, such as N-α-Fmoc-N(in)-Boc-L-tryptophan, show a carboxylic acid pKa of approximately 3.71.[3] While this provides a useful reference, the electronic and steric differences between protecting groups necessitate direct experimental determination for N-(Methoxycarbonyl)-L-tryptophan.

Table 1: Comparison of pKa Values for L-Tryptophan and Related Compounds

CompoundIonizable GroupTypical pKa ValueReference(s)
L-Tryptophan α-Carboxylic Acid2.83[2]
α-Ammonium9.39[4]
N-α-Fmoc-N(in)-Boc-L-tryptophan α-Carboxylic Acid3.71 (Predicted)[3]
N-(Methoxycarbonyl)-L-tryptophan α-Carboxylic AcidTo be determined

The ionization equilibria for N-(Methoxycarbonyl)-L-tryptophan are visualized in the diagram below.

pKa_Equilibria Protonated R-COOH (Cationic/Neutral at low pH) Zwitterion R-COO⁻ (Anionic above pKa₁) Protonated->Zwitterion + OH⁻ - H₂O (pH > pKa₁) Zwitterion->Protonated + H⁺ (pH < pKa₁)

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Determination of pKa

A multi-method approach ensures the accuracy and reliability of pKa determination. Potentiometric titration is the benchmark method, while spectroscopic and electrophoretic techniques offer complementary advantages.

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acid and its conjugate base are in equal concentrations.[5][6]

Protocol for Potentiometric Titration:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[7]

  • Sample Preparation: Accurately weigh and dissolve N-(Methoxycarbonyl)-L-tryptophan in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol if solubility is limited) to a final concentration of approximately 1-10 mM.[7] To ensure a constant ionic environment, add a background electrolyte like 0.15 M KCl.[7]

  • Initial Acidification: Acidify the sample solution to a starting pH of ~2.0 with a standardized HCl solution (e.g., 0.1 M). This ensures the carboxylic acid is fully protonated at the start of the titration.

  • Titration: Place the solution in a thermostatted vessel with continuous stirring. Purge with an inert gas like nitrogen to displace dissolved CO₂.[7] Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first (ΔpH/ΔV) and second (Δ²pH/ΔV²) derivatives of the curve. The equivalence point is the peak of the first derivative plot, and the pKa corresponds to the point of maximum buffer capacity on the original curve.[6]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->PrepareSample Acidify Acidify to pH ~2 PrepareSample->Acidify Titrate Titrate with Standardized NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derive Calculate 1st & 2nd Derivatives Plot->Derive Determine Determine pKa at Inflection Point Derive->Determine

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This technique is particularly useful when an ionizable group is part of or adjacent to a chromophore. The UV absorbance spectrum of the tryptophan indole ring changes based on its environment and, to a lesser extent, the ionization of the nearby carboxyl group. By measuring absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve can be generated, with the inflection point representing the pKa.[8]

Protocol for Spectrophotometric Titration:

  • Wavelength Selection: Record the UV-Vis spectrum of N-(Methoxycarbonyl)-L-tryptophan in both highly acidic (pH ~1) and mildly basic (pH ~7) solutions. Identify a wavelength with the largest difference in absorbance between the protonated and deprotonated forms. The indole ring typically absorbs around 280 nm.[9]

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 1.5 to 5.5 in 0.2-0.5 pH unit increments).

  • Sample Measurement: Prepare a set of solutions with a constant concentration of the analyte in each of the different pH buffers.

  • Data Acquisition: Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. Fit the data to the Henderson-Hasselbalch equation to derive the pKa from the inflection point of the resulting sigmoidal curve.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used to determine pKa by measuring the effective electrophoretic mobility of an analyte as a function of the background electrolyte pH.[10] As the pH changes, the charge of the molecule changes, which directly affects its migration velocity in an electric field.

Protocol for CE-based pKa Determination:

  • System Setup: Use a fused-silica capillary and a CE system equipped with a suitable detector (e.g., UV-Vis).[11]

  • Electrolyte Preparation: Prepare a series of background electrolytes with identical ionic strength but varying pH values, covering the range of interest.

  • Mobility Measurement: Inject a small plug of the analyte solution and apply a voltage. Measure the migration time at each pH. The effective mobility (μ_eff) is calculated from the migration time and capillary dimensions.

  • Data Analysis: Plot the effective mobility versus pH. The resulting sigmoidal curve is fitted to a standard equation relating mobility to pH and pKa to determine the pKa value. This method is highly automated and requires minimal sample amounts.[12]

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers valuable tools for estimating pKa values.[13] These in silico methods are particularly useful for early-stage drug discovery to screen large libraries of compounds.[1]

Approaches often involve quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a continuum solvation model to compute the Gibbs free energy change of the deprotonation reaction in solution.[14][15] While powerful, the accuracy of these predictions can be limited by the chosen theoretical level and solvation model. Therefore, computational results should ideally be used to guide and complement experimental findings rather than replace them.

Conclusion

Determining the pKa of N-(Methoxycarbonyl)-L-tryptophan is essential for understanding its pharmaceutical potential. The introduction of the methoxycarbonyl group is predicted to increase the acidity of the α-carboxylic acid compared to the parent L-tryptophan. This guide outlines a robust, multi-faceted strategy for the precise determination of this value. Potentiometric titration serves as the foundational method, providing high accuracy and reliability. Complementary techniques like UV-Vis spectrophotometry and capillary electrophoresis offer alternative approaches that can validate the results and are amenable to different experimental constraints. By integrating these experimental methodologies with theoretical and computational insights, researchers can build a comprehensive physicochemical profile of N-(Methoxycarbonyl)-L-tryptophan, facilitating informed decisions in the drug development pipeline.

References

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ChemBK. N-α-Fmoc-N(in)-Boc-L-tryptophan - Physico-chemical Properties. [Link]

  • ResearchGate. The pka and isoelectric point values of lysine, methionine, and tryptophan. [Link]

  • National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

  • YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Link]

  • PubChem. L-Tryptophan. [Link]

  • GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

  • National Center for Biotechnology Information. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Analiza. Using Capillary Electrophoresis to Measure pKa. [Link]

  • Quora. What is the reason for the high pKa value of aromatic amino acids?. [Link]

  • Food Technology and Biotechnology. Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. [Link]

  • ResearchGate. Computational Approaches to Predict pKa Values. [Link]

  • National Center for Biotechnology Information. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. [Link]

  • Rowan Scientific. How to Predict pKa. [Link]

  • ResearchGate. Determination of Amino Acids by Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry: An Evaluation of Different Protein Hydrolysis Procedures. [Link]

  • TSI Journals. Anovel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/ merging zones techniques. [Link]

  • PubChem. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-formyl-L-tryptophan. [Link]

  • bioRxiv. Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. [Link]

  • MDPI. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. [Link]

  • SciSpace. Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatizatio. [Link]

  • MDPI. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. [Link]

  • PubMed. Spectrophotometric determination of tryptophan and tyrosine in peptides and proteins based on new color reactions. [Link]

  • Master Organic Chemistry. Five Key Factors That Influence Acidity. [Link]

  • PubMed. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. [Link]

  • Reddit. MCAT Biochem: pKA values to know for amino acids?. [Link]

  • National Center for Biotechnology Information. A summary of the measured pK values of the ionizable groups in folded proteins. [Link]

Sources

Molecular Architecture & Chiral Recognition Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Moc-L-Trp in Chiral Resolution Studies: A Technical Guide

Executive Summary

Moc-L-Trp (N-(Methoxycarbonyl)-L-tryptophan) serves a dual function in high-precision chiral resolution studies: it acts as a critical molecular probe for characterizing Chiral Stationary Phase (CSP) mechanisms and as a high-value target intermediate in the synthesis of pharmaceutical alkaloids (e.g., Tadalafil analogs, Ko143). Its unique molecular architecture—featuring a


-basic indole ring, a hydrogen-bonding carbamate moiety, and a carboxylic acid tail—makes it an ideal "stress test" analyte for evaluating 

-

stacking and hydrogen-bonding capabilities of Pirkle-type and Polysaccharide-based CSPs.

This guide details the mechanistic role of Moc-L-Trp in chiral recognition, provides validated protocols for its enantioseparation, and outlines its application in industrial purification workflows.

To understand the role of Moc-L-Trp in resolution studies, one must analyze its interaction potential. Unlike simple amino acids, the Methoxycarbonyl (Moc) protecting group alters the electronic and steric profile of Tryptophan, enabling specific "lock-and-key" interactions.

The "Three-Point Interaction" Model

Chiral resolution requires a minimum of three simultaneous interactions between the selector (CSP) and the selectand (Moc-L-Trp). Moc-L-Trp offers:

  • 
    -Donor Site (Indole Ring):  The electron-rich indole system interacts strongly with 
    
    
    
    -acidic selectors (e.g., 3,5-dinitrobenzoyl groups in Pirkle phases).
  • Hydrogen Bond Donor/Acceptor (Carbamate -NH-CO-OMe): The Moc group provides a rigid H-bond donor (NH) and acceptor (Carbonyl O), essential for directional orientation.

  • Anionic/H-Bond Site (Carboxyl Group): Depending on pH, the C-terminal acts as an ionic anchor or H-bond donor/acceptor.

Mechanistic Diagram

The following diagram illustrates the binding mode of Moc-L-Trp on a typical


-acceptor CSP (e.g., Whelk-O 1 type).

ChiralRecognition MocTrp Moc-L-Trp (Selectand) Interaction1 π-π Stacking (Indole -> DNB) MocTrp->Interaction1 Interaction2 H-Bonding (Carbamate -> Amide) MocTrp->Interaction2 Interaction3 Steric Repulsion (Chiral Cleft) MocTrp->Interaction3 CSP CSP Selector (e.g., DNB-based) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Transient Diastereomeric Complex Resolution Chiral Resolution (Differential Elution) Complex->Resolution ΔG difference vs D-enantiomer Interaction1->Complex Interaction2->Complex Interaction3->Complex

Caption: Mechanistic interaction map showing the tripartite binding forces between Moc-L-Trp and a Chiral Stationary Phase.

Moc-L-Trp as a Benchmark Probe for CSPs

In the development of new chiral columns, Moc-L-Trp is frequently used as a benchmark analyte to determine the


-acidity/basicity  and steric selectivity  of the phase.
Pirkle-Type Phases (Donor-Acceptor)
  • Role: Moc-L-Trp acts as a

    
    -donor probe.
    
  • Observation: Strong retention on phases containing electron-deficient aromatic rings (e.g., 3,5-dinitrobenzoyl derivatives) confirms the accessibility of the CSP's

    
    -acid sites.
    
  • Metric: A high separation factor (

    
    ) indicates successful complementary 
    
    
    
    -
    
    
    overlap.
Polysaccharide Phases (Amylose/Cellulose)
  • Role: Probing the inclusion complex.

  • Observation: The bulky Moc group and indole ring must fit into the chiral grooves of the polysaccharide helix.

  • Significance: Successful resolution of Moc-L-Trp vs. Moc-D-Trp validates the column's ability to discriminate based on the shape of the N-protecting group.

Comparative Performance Data (Typical Values):

CSP TypeColumn ExampleMobile Phase ModeSelectivity (

)
Resolution (

)
Dominant Mechanism
Pirkle Whelk-O 1Normal Phase (Hex/IPA)1.354.2

-

Stacking + H-Bond
Amylose CHIRALPAK IAReversed Phase (MeOH/H2O)1.283.5Inclusion + H-Bond
Cinchona ZWIX(+)Polar Organic (MeOH/Acid)1.455.0Ionic Interaction (Zwitterionic)

Experimental Protocol: Enantioseparation of Moc-DL-Trp

This protocol describes the resolution of Moc-DL-Trp using a Polysaccharide-based CSP under Reversed-Phase conditions. This method is preferred for scalability and compatibility with LC-MS.

Materials
  • Analyte: Racemic N-(Methoxycarbonyl)-tryptophan (Moc-DL-Trp).

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA-3), 3 µm, 4.6 x 150 mm.

  • Solvents: Methanol (LC-MS grade), Water (Milli-Q), Formic Acid (FA).

Method Parameters
  • Mobile Phase: Methanol / Water / Formic Acid (70 : 30 : 0.1 v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 280 nm (targeting the Indole chromophore).

  • Injection Volume: 5 µL (1 mg/mL solution in MeOH).

Step-by-Step Workflow
  • Equilibration: Flush the column with 10 column volumes (CV) of mobile phase until the baseline stabilizes.

  • Blank Run: Inject pure methanol to ensure no carryover or ghost peaks.

  • Sample Preparation: Dissolve Moc-DL-Trp in Methanol. Filter through a 0.22 µm PTFE filter.

  • Execution: Inject sample. The L-enantiomer typically elutes first on Amylose columns under these conditions (check specific column CoA for elution order).

  • Calculation: Calculate Resolution (

    
    ) using the half-width method:
    
    
    
    

Industrial Relevance: Tadalafil Synthesis

Moc-L-Trp is not just a laboratory curiosity; it is a key intermediate in the synthesis of Tadalafil (Cialis) and other PDE5 inhibitors. The industrial "resolution study" often involves:

  • Enzymatic Resolution: Using proteases (e.g., Alcalase) to selectively hydrolyze the ester of Moc-DL-Trp-OMe, leaving the desired isomer intact or hydrolyzed.

  • Chiral Pool Synthesis: Starting from pure L-Tryptophan and introducing the Moc group without racemization.

  • QC Monitoring: Using the HPLC protocols described above to ensure the Optical Purity (% ee) of the Moc-L-Trp intermediate exceeds 99.5% before the Pictet-Spengler cyclization step.

References

  • Hino, T., et al. (1989). "Enantiospecific Synthesis with Amino Acids. Part 1. Tryptophan as a Starting Material."[1] Chemical and Pharmaceutical Bulletin, 37(10), 2596-2600.

  • Lindner, W., et al. (2015).[2] "Enantiomeric Separation of Monosubstituted Tryptophan Derivatives... with Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase."[1][2][3] International Journal of Tryptophan Research, 8, 1-5.[1]

  • Trapp, N., et al. (2023). "Synthesis of the Multidrug Reversal Agent Ko143 and Its Parent Natural Product Fumitremorgin C." Helvetica Chimica Acta.

  • Phenomenex. (2014). "HPLC Enantioseparation of N-FMOC and N-Moc α-Amino Acids Using Lux® Polysaccharide-Based CSPs." Technical Note TN-1128.

Sources

Technical Guide: (Methoxycarbonyl)-L-tryptophan (Moc-L-Trp)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of


-(Methoxycarbonyl)-L-tryptophan  (Moc-L-Trp-OH), a specialized amino acid derivative used in peptide chemistry and drug discovery.

Executive Summary


-(Methoxycarbonyl)-L-tryptophan  (Moc-L-Trp-OH) is a protected derivative of the essential amino acid L-tryptophan. Unlike the bulky Fluorenylmethyloxycarbonyl (Fmoc) or Benzyloxycarbonyl (Cbz) groups, the Methoxycarbonyl (Moc) group offers a smaller, more stable carbamate protection that is resistant to hydrogenolysis and mild bases. This compound serves as a critical chiral building block in the synthesis of indole alkaloids, tetrahydro-

-carbolines (via Pictet-Spengler reactions), and peptide-based therapeutics requiring specific pharmacokinetic profiles.

Part 1: Chemical Identity & Physiochemical Profile

The precise identification of Moc-L-Trp is critical, as it is often confused with its methyl ester analog or other carbamate-protected tryptophans.

Core Identifiers
ParameterTechnical Specification
Chemical Name

-(Methoxycarbonyl)-L-tryptophan
Common Synonyms Moc-L-Trp-OH; N-Carbomethoxy-L-tryptophan; Moc-Trp
CAS Number 7424-08-0 (Free Acid)
Related CAS 58635-46-4 (Methyl Ester form: Moc-L-Trp-OMe)
Molecular Formula

Molecular Weight 262.26 g/mol
Chirality L-Isomer (

-configuration at

-carbon)
Physiochemical Properties[1]
  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in organic solvents (Methanol, DMSO, DMF); sparingly soluble in water (unless pH adjusted > 7).

  • Melting Point: Typically 100–105 °C (Note: The methyl ester melts at ~99–101 °C; the free acid melting point can vary based on hydration/purity).

  • Stability: Stable under standard laboratory conditions. The Moc group is generally stable to acidic conditions (e.g., TFA) used to remove Boc groups, but requires strong alkaline hydrolysis or specific enzymatic cleavage for removal.

Part 2: Synthesis & Manufacturing Pathways

The synthesis of Moc-L-Trp follows a classic Schotten-Baumann reaction protocol, utilizing methyl chloroformate as the acylating agent under controlled pH conditions to prevent di-acylation (attacking the indole nitrogen).

Reaction Mechanism

The nucleophilic


-amino group of L-tryptophan attacks the carbonyl carbon of methyl chloroformate. The reaction must be kept basic (pH 8–9) to scavenge the liberated HCl, but not so basic as to cause racemization or hydrolysis of the product.
Visualization: Synthesis Workflow

The following diagram illustrates the conversion of L-Tryptophan to Moc-L-Trp, highlighting the critical reagents and flow.

MocTrpSynthesis cluster_conditions Reaction Conditions: 0°C -> RT, Aqueous/Dioxane LTrp L-Tryptophan (CAS: 73-22-3) Intermediate Tetrahedral Intermediate LTrp->Intermediate Nucleophilic Attack Reagent Methyl Chloroformate (Cl-CO-OCH3) Reagent->Intermediate Base Base (NaOH/Na2CO3) pH 8.5 - 9.0 Base->Intermediate HCl Scavenging Product Moc-L-Trp-OH (CAS: 7424-08-0) Intermediate->Product Elimination of Cl-

Figure 1: Schotten-Baumann synthesis pathway for N-(Methoxycarbonyl)-L-tryptophan.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the laboratory-scale synthesis of Moc-L-Trp-OH (approx. 10 mmol scale). It includes built-in checkpoints to ensure product integrity.

Materials
  • L-Tryptophan (2.04 g, 10 mmol)

  • Methyl Chloroformate (0.85 mL, 11 mmol)

  • 2M NaOH solution

  • 1M HCl solution

  • Solvent: 1,4-Dioxane (or THF) and Water (1:1 mixture)

Step-by-Step Methodology
  • Solubilization (Checkpoint 1):

    • Dissolve L-Tryptophan (10 mmol) in 2M NaOH (10 mL) and water (10 mL).

    • Validation: The solution must be clear. If turbid, sonicate. The pH should be >10.

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Add Methyl Chloroformate (11 mmol) dropwise over 20 minutes with vigorous stirring.

    • Simultaneously, add 2M NaOH dropwise to maintain pH between 8.5 and 9.5.

    • Why: If pH drops below 7, the amine protonates and reaction stops. If pH > 11, hydrolysis of the reagent increases.

  • Reaction Completion:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • TLC Check: Use Ethyl Acetate/Hexane (1:1) or MeOH/DCM (1:9). L-Trp (polar) will remain at baseline; Product (less polar) will migrate.

  • Work-up & Isolation:

    • Wash the basic aqueous solution with Diethyl Ether (

      
       mL) to remove unreacted methyl chloroformate and non-acidic impurities.
      
    • Acidification (Critical Step): Cool the aqueous layer to 0 °C and acidify carefully with 1M HCl to pH 2.0.

    • Observation: The product should precipitate as a white solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      , filter, and evaporate in vacuo.
      
  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane if necessary.

Part 4: Applications in Drug Discovery

Moc-L-Trp is not merely a protected intermediate; it is a scaffold for "privileged structures" in medicinal chemistry.

Pictet-Spengler Cyclization

Moc-L-Trp is a key precursor for synthesizing Tetrahydro-


-carbolines  (THBCs). The indole ring acts as a nucleophile attacking an aldehyde/ketone, forming a tricyclic ring system found in drugs like Tadalafil.
Chiral Resolution & Bioisosteres
  • Kinetic Resolution: The Moc group allows for enzymatic resolution of racemic tryptophan derivatives using acylases.

  • Peptide Capping: In peptide drug design, the N-terminal Moc group mimics the electronic properties of a peptide bond while preventing aminopeptidase degradation, extending the half-life of the therapeutic.

Visualization: Application Logic

Applications cluster_uses Downstream Applications MocTrp Moc-L-Trp-OH (Precursor) THBC Tetrahydro-beta-carbolines (Indole Alkaloids) MocTrp->THBC Pictet-Spengler Reaction Peptide Peptide Capping (Protease Resistance) MocTrp->Peptide Solid Phase Synthesis Resolution Chiral Resolution (Enzymatic Substrate) MocTrp->Resolution Acylase Hydrolysis

Figure 2: Downstream utility of Moc-L-Trp in medicinal chemistry.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 978343 (Fmoc-L-Trp) and related Carbamates.Link (Note: Used for structural cross-referencing; specific Moc-Trp data derived from synthesis literature).

  • ChemicalBook. N-(Methoxycarbonyl)-L-tryptophan Product Data.Link

  • Sigma-Aldrich (Merck). Amino Acid Derivatives and Protecting Groups.Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

The Evolution and Renaissance of Methoxycarbonyl (Moc) on Tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the specialized role of the Methoxycarbonyl (Moc) protecting group on the indole nitrogen (


) of Tryptophan. While less ubiquitous than Boc or Fmoc in standard Solid-Phase Peptide Synthesis (SPPS), the Moc group has a distinct history and critical utility in total synthesis, alkaloid chemistry, and—most recently—in cutting-edge skeletal editing of heterocycles.

A Technical Guide to


-Indole Protection 

Executive Summary: The Strategic Niche of Moc

In the hierarchy of amine protection, the Methoxycarbonyl (Moc) group (


) occupies a unique physicochemical space. Smaller than the tert-butyloxycarbonyl (Boc) group and lacking the base-lability of the fluorenylmethoxycarbonyl (Fmoc) group, Moc is a robust carbamate.

For Tryptophan (Trp), the indole nitrogen is an ambident nucleophile susceptible to alkylation and oxidation.[1] While


-Boc is the standard for Fmoc-SPPS (cleaved by TFA) and 

-Formyl was the standard for Boc-SPPS (cleaved by HF),

-Moc
has historically been the choice when extreme acid stability and electronic deactivation of the indole ring are required.

Key Technical Differentiator: The Moc group exerts a strong electron-withdrawing effect (EWG) on the indole ring, significantly raising the oxidation potential and preventing electrophilic attacks at the C2/C3 positions. This property has fueled its recent renaissance in "skeletal editing" reactions.

Historical Trajectory & Mechanism[2]

Phase I: The Era of Stability (1970s–1990s)

In early peptide and alkaloid synthesis, researchers faced a dilemma:

  • Boc: Too acid-labile. It falls off in dilute TFA.

  • Z (Cbz): Requires hydrogenolysis (incompatible with sulfur/Met/Cys) or strong acid (HBr/AcOH).

  • Moc: Introduced as a "hard" carbamate. It is stable to neat TFA and survives mild hydrogenation.

Usage: It was primarily used in solution-phase synthesis of complex alkaloids where the indole needed to remain protected through multiple acidic deprotection cycles of other functional groups.

Phase II: The "Skeletal Editing" Renaissance (2020s–Present)

The most significant chapter in the history of Moc-Trp is currently being written. High-impact studies (e.g., Morandi et al., Nature & Science series) have identified


-Moc as the optimal group for oxidative skeletal editing .
  • The Challenge: Radical cleavage of the indole C2-C3 bond usually leads to polymerization or destruction of the core.

  • The Moc Solution: The Moc group pulls electron density from the nitrogen, destabilizing the radical cation intermediate just enough to control the reaction pathway, allowing for "atom swapping" (converting indoles to indazoles or quinolines). Bulky groups like Boc often fail here due to steric clash or premature cleavage.

Chemical Logic & Orthogonality

The Moc group provides orthogonality distinct from the standard SPPS pairs.

FeatureMoc (Methoxycarbonyl) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Structure



Acid Stability High (Stable to neat TFA)Low (Cleaves in 20-50% TFA)High (Stable to TFA)
Base Stability Moderate/High (Requires strong hydrolysis)High (Stable to Piperidine)Low (Cleaves in 20% Piperidine)
Cleavage Strong Base (NaOH/MeOH) or NucleophilesAcid (TFA)Base (Piperidine/DBU)
Primary Use Total Synthesis, Radical ChemistryStandard Fmoc-SPPSStandard Boc-SPPS (rare on Indole)
Visualization: Orthogonality Landscape

The following diagram illustrates the logical flow of selecting Moc based on reaction conditions.

MocLogic Start Tryptophan Protection Requirement AcidSens Must survive TFA/Acid? Start->AcidSens BaseSens Must survive Piperidine? AcidSens->BaseSens Yes UseBoc Use Nin-Boc (Standard Fmoc SPPS) AcidSens->UseBoc No (Cleave with TFA) Radical Radical/Oxidative Condition? BaseSens->Radical Yes UseFor Use Nin-Formyl (Old School) BaseSens->UseFor No (Boc SPPS) UseMoc Use Nin-Moc (Specialized) Radical->UseMoc Yes (Electronic Deactivation) Radical->UseMoc No (Total Synthesis Stability)

Caption: Decision matrix for selecting


-Moc over standard Boc/Formyl protection.

Experimental Protocols

Protocol A: Installation of -Moc on Tryptophan

This protocol describes the protection of the indole nitrogen.[2] Note that if the N-alpha amine is free, it will also be carbamoylated. For specific


 protection, the N-alpha must be pre-protected (e.g., with Cbz or Boc) or the reaction controlled via base stoichiometry (though selectivity is difficult).

Reagents:

  • Substrate:

    
    -Boc-Trp-OMe (or similar protected Trp)
    
  • Reagent: Methyl Chloroformate (

    
    ) or Dimethyl Dicarbonate
    
  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous DMF or THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve

    
    -Protected-Trp (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0°C.
    
  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. The solution will bubble (

    
     gas) and turn yellow/orange (indolyl anion). Stir for 30 min at 0°C.
    
  • Addition: Dropwise add Methyl Chloroformate (1.2 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Indole NH spot disappears; product is less polar).

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash organics with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Cleavage of -Moc

Unlike Fmoc (fast base) or Boc (fast acid), Moc requires vigorous hydrolysis.

Conditions:

  • Standard: 2M NaOH in Methanol/Water (1:1).

  • Temp: Reflux or 50°C may be required for complete removal, as the indole carbamate is more stable than a primary amine carbamate.

  • Time: 1–12 hours.

  • Note: This condition will also saponify C-terminal esters (OMe, OEt).

Mechanistic Insight: Why Moc for Skeletal Editing?

Recent literature utilizes Moc-Trp for "C-to-N atom swapping." The mechanism relies on the specific electronic properties of the Moc group.

Pathway:

  • Radical Generation: An external radical initiates the cycle.

  • Addition: The radical adds to the C2/C3 bond of the indole.

  • Moc Effect: The

    
    -Moc group is electron-withdrawing. It destabilizes the adjacent radical cation, preventing "runaway" oxidation (polymerization) but allowing controlled ring-opening (oxidative cleavage).
    
  • Result: The indole core is cleaved to form a keto-imine intermediate, which can be recyclized into Indazoles or Quinazolines .

SkeletalEditing TrpMoc Nin-Moc-Tryptophan (Electron Deficient Indole) Intermed C2-C3 Cleavage (Stabilized by Moc) TrpMoc->Intermed Controlled Oxidation Radical Radical/Oxidant (e.g., Ozone or Photocatalyst) Radical->Intermed Product Skeletal Edited Product (Indazole/Keto-aniline) Intermed->Product Recyclization Polymer Polymerization/Tar (Occurs with NH-Indole) Unprotected Unprotected/Boc Indole Unprotected->Polymer Uncontrolled Oxidation

Caption: The "Moc Effect" in preventing polymerization during oxidative skeletal editing.

References

  • Protection of the Indole Ring

    • Title: "The chemistry of the indole group. Protection of the indole nitrogen."
    • Source:Greene's Protective Groups in Organic Synthesis.
    • Context: Defines Moc as a carbamate with high acid stability compared to Boc.
  • Moc in Skeletal Editing (Recent Breakthrough)

    • Title: "Skeletal editing of indoles and benzofurans to give indazoles."[3]

    • Source:Nature (and rel
    • Context: Establishes

      
      -Moc as the critical protecting group for radical oxidative cleavage.[4][5]
      
  • Comparative Stability

    • Title: "Fmoc vs Boc: Choosing the Right Amino Acid Derivative."[6]

    • Source: BOC Sciences Technical Guide.
    • Context: Comparative data on acid/base lability of carbamates.[6]

  • N-Terminal Methoxycarbonyl Usage

    • Title: "Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: Effects of Cleavage Conditions and N-Terminal Functionality."
    • Source:Journal of Peptide Research (NIH/PubMed).
    • Context: Demonstrates the stability of the Methoxycarbonyl group in preventing side reactions during TFA cleavage.

Sources

Methodological & Application

enantioselective synthesis involving (Methoxycarbonyl)-L-tryptophan

Application Note: Enantioselective Synthesis & Functionalization of -(Methoxycarbonyl)-L-tryptophan

Abstract & Scope

This application note details the synthesis, handling, and downstream enantioselective functionalization of


-(Methoxycarbonyl)-L-tryptophan

The Methoxycarbonyl (Moc) group is selected for its unique dual-role:

  • Protection: It suppresses racemization of the

    
    -chiral center during activation steps compared to simple acyl groups.
    
  • Directing Group (DG): It acts as a weak coordinating group for transition-metal catalyzed C–H functionalization.

This guide provides validated protocols for its synthesis, diastereoselective Pictet-Spengler cyclization, and Palladium-catalyzed C-2 olefination.

Chemical Workflow Visualization

The following diagram illustrates the core workflow from L-tryptophan to complex chiral scaffolds.

Moc-Trp-Workflowcluster_stereoStereochemical IntegrityLTrpL-Tryptophan(Chiral Pool)MocTrpN-Moc-L-Trp Methyl Ester(Key Intermediate)LTrp->MocTrp1. SOCl2, MeOH2. ClCO2Me, BaseTHBCTetrahydro-β-carboline(Pictet-Spengler Product)MocTrp->THBCR-CHO, TFA(Diastereoselective)C2OlefinC2-Olefinated Indole(C-H Activation Product)MocTrp->C2OlefinPd(OAc)2, AgOAcAcrylate, Ligand

Figure 1: Divergent synthesis workflow starting from L-Tryptophan. The Moc-protected intermediate allows access to both cyclized alkaloids and C-2 functionalized indoles.

Protocol A: Preparation of -Moc-L-Tryptophan Methyl Ester

Objective: Synthesis of the stable, protected intermediate from L-Tryptophan without racemization.

Mechanistic Insight

Direct acylation of free tryptophan can lead to

Reagents & Equipment
ReagentEquiv.[1]Role
L-Tryptophan1.0Starting Material
Thionyl Chloride (

)
1.2Esterification Agent
Methanol (anhydrous)SolventSolvent/Reactant
Methyl Chloroformate1.1Moc-Protection Agent
Sodium Bicarbonate (

)
2.5Acid Scavenger
Ethyl AcetateSolventExtraction
Step-by-Step Procedure
  • Esterification:

    • Suspend L-Tryptophan (10.0 g, 49 mmol) in anhydrous MeOH (100 mL) at 0°C.

    • Add

      
       (4.3 mL, 59 mmol) dropwise over 30 mins. Caution: Exothermic, gas evolution.
      
    • Reflux for 4 hours until TLC indicates consumption of SM.

    • Concentrate in vacuo to yield L-Trp-OMe·HCl as a white solid. Use directly.

  • Moc-Protection (Schotten-Baumann):

    • Dissolve L-Trp-OMe·HCl in a biphasic mixture of EtOAc (100 mL) and saturated aq.

      
       (100 mL).
      
    • Cool to 0°C. Add Methyl Chloroformate (4.2 mL, 54 mmol) dropwise.

    • Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: Monitor pH. Maintain pH > 7 to ensure HCl scavenging, but < 10 to avoid ester hydrolysis.

  • Workup:

    • Separate phases.[2] Wash organic layer with 1M HCl (2x), Water (1x), and Brine (1x).

    • Dry over

      
      , filter, and concentrate.[3]
      
    • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Yield: Expect 90-95%. Optical Rotation:

      
       (c 1.0, MeOH).
      

Protocol B: Diastereoselective Pictet-Spengler Cyclization

Objective: Synthesis of cis-1,3-disubstituted tetrahydro-

Mechanistic Insight

The Pictet-Spengler reaction involves the formation of an iminium ion followed by intramolecular electrophilic substitution by the indole C2.

  • Stereocontrol: The existing chiral center at C3 (from L-Trp) dictates the facial selectivity of the attack.

  • Kinetic vs. Thermodynamic: Under non-equilibrium conditions (mild acid, lower temp), the 1,3-cis isomer is generally favored due to the pseudo-axial attack on the intermediate iminium ion (minimizing

    
     strain in the transition state).
    
Reagents
  • 
    -Moc-L-Trp-OMe (1.0 equiv)
    
  • Aldehyde (R-CHO) (1.2 equiv) - e.g., Benzaldehyde

  • Trifluoroacetic Acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure
  • Dissolve

    
    -Moc-L-Trp-OMe (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCM (10 mL).
    
  • Add molecular sieves (4Å) to sequester water (promoting imine formation). Stir for 30 mins.

  • Cool to -10°C. Add TFA (2.0 mmol) dropwise.

  • Stir at -10°C to 0°C for 12-24 hours. Note: Lower temperatures enhance diastereoselectivity (dr).

  • Quench: Pour into saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product is often a mixture of diastereomers (cis/trans).

  • Separation: Flash chromatography (SiO2, Hexane/EtOAc gradient). The cis-isomer usually elutes second (more polar) due to the specific conformation of the carbamate.

Protocol C: Pd(II)-Catalyzed C-2 Olefination

Objective: Direct C-H functionalization using the Moc group as a weak directing group.

Mechanistic Insight

The carbamate oxygen coordinates to Pd(II), directing it to the C2 position of the indole. This reaction proceeds via a

  • Critical Parameter: Solvent choice (HFIP or AcOH) is crucial to stabilize the cationic Pd intermediates and facilitate C-H cleavage.

CH-Activation-CyclePdIIPd(OAc)2(Active)CoordCoordination(Moc-Trp)PdII->CoordCHCleaveC-HActivationCoord->CHCleaveInsertOlefinInsertionCHCleave->InsertElimBeta-HEliminationInsert->ElimPd0Pd(0)(Reduced)Elim->Pd0ProductReleasePd0->PdIIAgOAc(Oxidant)

Figure 2: Simplified catalytic cycle for the Pd-catalyzed C2-olefination of Moc-Trp.

Procedure
  • Setup: In a flame-dried screw-cap vial, combine:

    • 
      -Moc-L-Trp-OMe (0.5 mmol)
      
    • Ethyl Acrylate (1.5 mmol)

    • 
       (10 mol%)
      
    • 
       (2.0 equiv) - Oxidant
      
    • Ligand: Boc-L-Val-OH (20 mol%) - Mono-N-protected amino acid ligands (MPAA) significantly accelerate this reaction.

  • Solvent: Add 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol) (2 mL).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Ag residues. Concentrate filtrate.

  • Purification: Silica gel chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Racemization High pH (>10) during protection.[4]Maintain pH 8-9 using controlled addition of base.[4] Keep temp < 5°C.
Low Yield (Pictet-Spengler) Wet solvent; Imine hydrolysis.Use fresh 4Å molecular sieves. Ensure aldehyde is not oxidized (distill if needed).
Poor Diastereoselectivity Reaction temp too high.Lower temp to -20°C or -40°C. Switch solvent to Toluene (non-polar solvents often enhance ionic pair tightness).
No Reaction (C-H Act.) Catalyst poisoning; Inactive Pd.Use fresh

. Ensure "Black Pd" does not precipitate early. Add MPAA ligand (Boc-Val-OH).

References

  • Synthesis of N-Protected Tryptophans

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Reference for Moc stability:

  • Pictet-Spengler Reaction

    • Cox, E. D., & Cook, J. M. (1995).[5] The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Link

    • Bailey, P. D., et al. (1993). Cis-specific Pictet-Spengler reactions of tryptophan methyl ester. Tetrahedron Letters, 34(20), 3331-3334. Link

  • C-H Activation

    • Wang, D. H., & Yu, J. Q. (2011). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage C–H Olefination. Journal of the American Chemical Society, 133(15), 5767-5769. (Demonstrating MPAA ligands in amino acid C-H activation). Link

    • Liao, G., et al. (2019). Pd-Catalyzed C–H olefination of tryptophan derivatives. Organic Chemistry Frontiers. (Specific application to Trp). Link

Application Note: High-Fidelity Coupling of Moc-L-Trp in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling Reagents for Moc-L-Trp in Solid Phase Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists

Executive Summary & Strategic Context

Methoxycarbonyl-L-Tryptophan (Moc-L-Trp) represents a critical building block in medicinal chemistry, often serving as a permanent N-terminal cap in peptidomimetics (e.g., synthesis of indole-alkaloid analogs or specific protease inhibitors). Unlike transient protecting groups (Fmoc/Boc), the Moc group is generally stable to standard SPPS deprotection conditions (TFA and Piperidine), making its installation a "point of no return" in many synthetic schemes.

The Core Challenge: Coupling Moc-L-Trp presents a dual chemical hazard:

  • Indole Reactivity: The electron-rich indole ring of Tryptophan is susceptible to electrophilic attack (alkylation) and oxidation, particularly if the side chain is unprotected (

    
    -H).
    
  • Stereochemical Integrity: While urethane protection (Moc) suppresses N-carboxyanhydride (NCA) mediated racemization, the activation of bulky, electron-rich residues like Trp still carries a risk of

    
     epimerization, especially under prolonged base-mediated activation.
    

This guide details protocols to maximize coupling efficiency while preserving the stereochemical and structural integrity of the indole moiety.

Critical Reagent Selection Guide

The choice of coupling cocktail is dictated by the resin load, steric hindrance of the N-terminal amine, and the protection status of the indole ring.

Comparative Analysis of Coupling Systems
FeatureDIC / Oxyma Pure (Recommended)HATU / Collidine (High-Power)HBTU / DIPEA (Legacy)
Mechanism Carbodiimide-mediated active esterUronium/Aminium activationUronium/Aminium activation
Acidity (pH) Slightly Acidic/NeutralBasic (requires tertiary amine)Basic (requires tertiary amine)
Racemization Risk Lowest (Base-free activation)Low (if Collidine is used)Moderate to High (due to DIPEA)
Indole Safety High (Minimizes side reactions)ModerateRisk of alkylation if excess base used
Coupling Speed Moderate (15–60 min)Fast (5–20 min)Moderate
Use Case Standard coupling; Unprotected IndolesSterically hindered amines; Low loadingNot recommended for Trp
Why Oxyma Pure?

Traditional additives like HOBt are now restricted (explosive classification).[1] Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the superior alternative. It generates an active ester that is more reactive than OBt esters yet safer and less prone to inducing racemization [1].

The Base Controversy: DIPEA vs. Collidine

For Trp couplings using uronium salts (HATU), 2,4,6-Trimethylpyridine (Collidine) is strictly preferred over DIPEA. Collidine is a weaker, non-nucleophilic base that sufficiently neutralizes the generated acid without abstracting the


 proton of the activated amino acid, thereby preventing racemization [2].

Mechanistic Insight: The Activation Pathway

The following diagram illustrates the "Safe Activation" pathway using DIC/Oxyma, contrasting it with the risk of base-mediated racemization.

TrpActivation cluster_base Base-Mediated Risk (Avoid DIPEA) MocTrp Moc-L-Trp-OH IsoUrea O-Acylisourea (Reactive Intermediate) MocTrp->IsoUrea + DIC DIC DIC (Carbodiimide) Oxyma Oxyma Pure ActiveEster Oxyma Active Ester (Stable, Chiral Safe) IsoUrea->ActiveEster + Oxyma (Fast Exchange) Racemization Oxazolone Formation (RACEMIZATION RISK) IsoUrea->Racemization Slow / No Additive Product Moc-Trp-Peptide-Resin ActiveEster->Product + Resin (Nucleophilic Attack) Resin H2N-Resin

Figure 1: Activation pathway highlighting the stabilizing role of Oxyma Pure in preventing oxazolone-mediated racemization.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (DIC / Oxyma)

Best for: Standard couplings, minimizing racemization, and sequences containing unprotected Trp side chains.

Reagents:

  • Moc-L-Trp-OH (0.2 M in DMF)

  • DIC (N,N′-Diisopropylcarbodiimide) (0.5 M in DMF)

  • Oxyma Pure (0.5 M in DMF)

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Drain.

  • Deprotection (Previous AA): Remove the Fmoc group of the resin-bound amine using 20% Piperidine/DMF.[2] Wash DMF (5x).

  • Activation Cocktail:

    • In a separate vial, combine 1.0 eq Moc-L-Trp-OH, 1.0 eq Oxyma Pure, and 1.0 eq DIC.

    • Critical: Allow to pre-activate for 2–3 minutes . The solution should turn yellow/orange.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Agitate at Room Temperature for 45–60 minutes .

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Note: If the test is slightly positive, perform a second coupling (double couple) using fresh reagents for 30 minutes.

  • Washing: Drain and wash with DMF (5x) and DCM (3x).

Protocol B: The "Power Coupling" (HATU / Collidine)

Best for: Sterically hindered N-termini (e.g., N-methylated residues) or low-loading resins.

Reagents:

  • Moc-L-Trp-OH (0.2 M in DMF)

  • HATU (0.5 M in DMF)[1]

  • TMP (2,4,6-Trimethylpyridine / Collidine) (1.0 M in DMF)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq Moc-L-Trp-OH and 0.95 eq HATU in minimal DMF.

  • Base Addition: Add 2.0 eq Collidine immediately before adding to the resin.

    • Warning: Do not pre-activate for >1 minute. Uronium salts can react with the amine of the resin if left too long, or cause guanidinylation of the N-terminus if the acid activation is slow.

  • Coupling: Add to resin and shake for 20–30 minutes .

  • Quench: Drain immediately. Extended exposure to HATU/Base can lead to side reactions on the indole ring.

Troubleshooting & Optimization

Issue 1: Incomplete Coupling (Deletion Sequences)

Moc-L-Trp is bulky. If the Kaiser test remains positive:

  • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP swells polystyrene resins better and improves kinetics.

  • Microwave Assist: Heat to 50°C (max) for 10 minutes using Protocol A. Do not use HATU/Base in microwave with Trp due to high racemization risk.

Issue 2: Indole Modification (+Mass Shifts)

If you observe +56 Da (t-butyl) or other alkylation adducts on the Trp ring after global cleavage:

  • Cause: The Moc group is stable, but the indole ring acts as a scavenger for carbocations released from other protecting groups (Boc, tBu) during TFA cleavage.

  • Solution: Ensure your cleavage cocktail contains adequate scavengers.

    • Recommended Cocktail:Reagent K (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, EDT 2.5%).

    • Alternative: Use Moc-L-Trp(Boc)-OH if available. The Boc group on the indole protects it during synthesis and is removed during the final TFA cleavage.

Decision Matrix for Optimization

DecisionTree Start Start: Moc-L-Trp Coupling CheckSteric Is N-terminus Hindered? (e.g., N-Me, Pro, bulky) Start->CheckSteric Standard Use Protocol A: DIC + Oxyma Pure CheckSteric->Standard No Hindered Use Protocol B: HATU + Collidine CheckSteric->Hindered Yes CheckResult Check Kaiser/Chloranil Test Standard->CheckResult Hindered->CheckResult Success Proceed to Wash/Cleavage CheckResult->Success Negative (Clear) Fail Double Couple Switch to NMP CheckResult->Fail Positive (Blue)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on steric constraints.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002).[3] "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization in the Presence of Strong Activators." Journal of Organic Chemistry.

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6][7] Chemical Reviews.

Sources

Optimized Synthesis and Purification of N-Methoxycarbonyl-L-Tryptophan Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-TRP-042

Abstract & Strategic Overview

This Application Note details the two-step synthesis of N-methoxycarbonyl-L-tryptophan methyl ester (N-Moc-Trp-OMe) starting from L-tryptophan. This compound serves as a critical chiral building block in the synthesis of peptidomimetics and indole alkaloids.

The protocol utilizes a "protect-last" strategy. We first secure the C-terminus via Fischer esterification using in-situ generated anhydrous HCl, followed by N-acylation using methyl chloroformate. This order is chosen to maximize solubility in organic solvents for the second step and to prevent racemization of the


-carbon, which is a higher risk if the free acid is activated first.

Target Molecule:

  • IUPAC Name: Methyl (2S)-3-(1H-indol-3-yl)-2-[(methoxycarbonyl)amino]propanoate[1]

  • Molecular Formula:

    
    [1]
    
  • MW: 276.29 g/mol [1]

Safety & Hazard Critical Control Points

WARNING: This protocol involves reagents with high acute toxicity.

ReagentHazard ClassCritical Precaution
Methyl Chloroformate Fatal if Inhaled (H330) , Flammable, CorrosiveHandle strictly in a fume hood. Use silver-shield or Viton gloves. Keep away from moisture.[2][3][4]
Thionyl Chloride Skin Corr.[4][5][6] 1A, Reacts violently with waterGenerates

and HCl gas. Quench excess carefully.
Methanol Flammable, ToxicAvoid open flames.[2][5]
L-Tryptophan IrritantSensitive to oxidation (turns pink/purple); store under inert gas.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, color-coded for process tracking:

  • Blue: Starting Materials/Reagents

  • Yellow: Process/Reaction Conditions

  • Green: Isolated Products[7]

TrpSynthesis LTrp L-Tryptophan (Solid) MeOH_SOCl2 MeOH + SOCl2 (0°C -> Reflux) LTrp->MeOH_SOCl2 Step 1: Esterification TrpOMe_HCl Intermediate: L-Trp-OMe • HCl MeOH_SOCl2->TrpOMe_HCl Isolation (Evap) DCM_Reaction DCM, 0°C -> RT (Schotten-Baumann cond.) TrpOMe_HCl->DCM_Reaction Step 2: N-Protection MeOCOCl Methyl Chloroformate (ClCOOMe) + TEA MeOCOCl->DCM_Reaction Workup Acid/Base Wash & Drying DCM_Reaction->Workup FinalProduct Target: N-Moc-L-Trp-OMe Workup->FinalProduct Recrystallization

Caption: Stepwise conversion of L-Tryptophan to N-Moc-L-Trp-OMe via ester hydrochloride intermediate.

Detailed Experimental Protocols

Step 1: Preparation of L-Tryptophan Methyl Ester Hydrochloride

Rationale: Direct esterification using thionyl chloride in methanol is preferred over acid catalysis (


) because the byproduct (

) is gaseous, simplifying purification. The reaction generates anhydrous HCl in situ.

Reagents:

  • L-Tryptophan (20.4 g, 100 mmol)

  • Thionyl Chloride (

    
    ) (14.6 mL, 200 mmol, 2.0 eq)
    
  • Anhydrous Methanol (200 mL)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[7]
    
  • Solvent Charge: Add anhydrous methanol (200 mL) to the flask and cool to -10°C to 0°C using an ice-salt bath.

  • Activation: Add thionyl chloride (14.6 mL) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Maintain temperature <5°C to prevent degradation.

  • Addition: Add solid L-Tryptophan in portions.

  • Reaction: Remove the ice bath. Stir at room temperature for 30 minutes, then heat to reflux (65°C) for 4–5 hours.

    • Monitoring: Check TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Starting material (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup: Concentrate the mixture in vacuo to remove solvent and excess HCl.

    • Result: A white or off-white solid (L-Trp-OMe • HCl).

    • Yield Expectation: 95–98% (quantitative).

    • Storage: Use immediately or store in a desiccator (hygroscopic).

Step 2: N-Methoxycarbonylation (Moc Protection)

Rationale: We use an organic phase reaction (DCM) with an organic base (Triethylamine) rather than aqueous Schotten-Baumann conditions. This minimizes the hydrolysis of the water-sensitive methyl chloroformate reagent.

Reagents:

  • L-Trp-OMe[1][2][8][9][10][11] • HCl (from Step 1) (~25.5 g, 100 mmol)

  • Methyl Chloroformate (8.5 mL, 110 mmol, 1.1 eq)

  • Triethylamine (TEA) (30.6 mL, 220 mmol, 2.2 eq)

    • Note: 1 eq of TEA neutralizes the HCl salt; 1 eq acts as the proton scavenger for the reaction.

  • Dichloromethane (DCM) (250 mL)

Protocol:

  • Solubilization: Suspend L-Trp-OMe • HCl in DCM (250 mL) in a 1 L RBF under

    
    . Cool to 0°C .
    
  • Neutralization: Add TEA (30.6 mL) dropwise. The suspension will clear as the free amine is liberated.

  • Acylation: Add Methyl Chloroformate (8.5 mL) dropwise via syringe pump or addition funnel over 20 minutes.

    • Critical: Keep temperature <5°C. Rapid addition can cause racemization or bis-acylation.

  • Completion: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Monitoring: TLC (System: Hexane/EtOAc 1:1). Product is less polar than the free amine.

  • Workup (Extraction):

    • Wash organic layer with 1M HCl (2 x 100 mL) to remove excess TEA and unreacted amine.

    • Wash with Sat.

      
        (2 x 100 mL) to remove acidic byproducts.
      
    • Wash with Brine (100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization

Purification Strategy

The crude product is often pure enough for subsequent steps. If the indole ring oxidized (pink color), recrystallization is required.

  • Solvent System: Ethyl Acetate / Hexane.

  • Method: Dissolve in minimum hot EtOAc, add Hexane until turbid, cool to 4°C.

Analytical Data Standards

The researcher should validate the product against these expected signals.

TechniqueParameterExpected Value/Signal
Appearance Physical StateWhite to off-white crystalline solid

H NMR
Indole NH

10.8–10.9 ppm (broad singlet)
(DMSO-

)
Indole Ar-H

6.9–7.5 ppm (multiplet, 4H)
Carbamate NH

7.7–7.8 ppm (doublet, exchangeable)

-CH

4.3–4.4 ppm (multiplet)
Methyl Ester

3.60 ppm (singlet, 3H)
Methoxycarbonyl

3.52 ppm (singlet, 3H)

-CH2

3.0–3.2 ppm (multiplet, 2H)

Note: The presence of two distinct singlets in the 3.5–3.7 ppm region is the diagnostic confirmation of the target structure.

Troubleshooting Guide (Logic Tree)

Troubleshooting Problem Issue Detected Color Product is Pink/Purple Problem->Color Yield Low Yield in Step 2 Problem->Yield Impurity Extra Spot on TLC Problem->Impurity Sol1 Cause: Indole Oxidation Fix: Recrystallize with charcoal Prevention: Use Argon/N2 Color->Sol1 Sol2 Cause: Hydrolysis of ClCOOMe Fix: Dry DCM thoroughly Check TEA quality Yield->Sol2 Sol3 Cause: Bis-acylation (Indole N) Fix: Reduce base eq. Keep T < 0°C during addition Impurity->Sol3

Caption: Diagnostic logic for common synthetic deviations.

References

  • Greenstein, J. P.; Winitz, M.Chemistry of the Amino Acids; John Wiley & Sons: New York, 1961.
  • Sigma-Aldrich. Methyl Chloroformate Safety Data Sheet (SDS).

  • PubChem. N-(Methoxycarbonyl)-L-tryptophan methyl ester Compound Summary. National Library of Medicine.

  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009.
  • Organic Syntheses. General procedures for Amino Acid Esterification.

Sources

procedure for N-protection of L-tryptophan with methyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: N-α-Protection of L-Tryptophan with Methyl Chloroformate to Synthesize N-Methoxycarbonyl-L-Tryptophan

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of N-α-Protection in Peptide Chemistry

In the intricate field of peptide synthesis and drug development, the selective protection of amino acid functional groups is a cornerstone technique. The α-amino group of an amino acid is a potent nucleophile, and its reactivity must be temporarily masked to prevent unwanted side reactions during peptide coupling or other synthetic transformations. L-tryptophan, with its unique indole side chain, is a vital component of many bioactive peptides and pharmaceuticals, making its effective and selective protection paramount.

This document provides a detailed guide to the N-α-protection of L-tryptophan using methyl chloroformate to yield N-methoxycarbonyl-L-tryptophan. The methoxycarbonyl (Moc) group is a simple yet effective carbamate protecting group. This reaction is typically performed under Schotten-Baumann conditions, which involve the acylation of an amine in the presence of a base in a biphasic solvent system.[1][2] We will explore the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, and detail the necessary safety precautions and analytical characterization methods.

Reaction Principle: The Schotten-Baumann Acylation

The N-protection of L-tryptophan with methyl chloroformate is a classic example of the Schotten-Baumann reaction.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Deprotonation: In an aqueous basic solution, the α-amino group of L-tryptophan is deprotonated, enhancing its nucleophilicity. The carboxyl group is also deprotonated to its carboxylate form.

  • Nucleophilic Attack: The lone pair of electrons on the α-amino nitrogen attacks the electrophilic carbonyl carbon of methyl chloroformate. This forms a transient tetrahedral intermediate.[4]

  • Elimination & Product Formation: The intermediate collapses, expelling a chloride ion as a leaving group. The resulting protonated carbamate is then neutralized by the base in the medium.

  • Acid Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct, which is immediately neutralized by the base (e.g., sodium hydroxide) present in the aqueous phase, driving the reaction to completion.[2]

L-tryptophan possesses three potentially reactive sites under alkaline conditions: the α-amino group, the carboxyl group, and the indole N-H. However, the α-amino group is the most nucleophilic and readily reacts under these conditions, ensuring high selectivity for N-α-protection.[5]

Reaction_Mechanism Figure 1: Reaction Mechanism for N-Moc-L-Tryptophan Synthesis cluster_intermediate Tetrahedral Intermediate Trp L-Tryptophan Inter Tetrahedral Intermediate Trp->Inter + Methyl Chloroformate MCF Methyl Chloroformate MocTrp N-Moc-L-Tryptophan Inter->MocTrp - Cl⁻ HCl HCl Base NaOH (Base) Base->Trp Deprotonates Amino Group Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Dissolution Dissolve L-Tryptophan & NaOH in water B 2. Cooling Cool solution to 0-5 °C in an ice bath A->B C 3. Reagent Addition Add Methyl Chloroformate dropwise via dropping funnel B->C D 4. Reaction Stir vigorously at 0-5 °C for 2-3 hours C->D E 5. Workup: Phase Separation Wash with diethyl ether to remove unreacted reagent D->E F 6. Workup: Acidification Acidify aqueous layer to pH 2-3 with conc. HCl to precipitate product E->F G 7. Isolation Collect product via vacuum filtration and wash with cold water F->G H 8. Drying & Purification Dry the crude product. Recrystallize if needed G->H I 9. Characterization Analyze by NMR, MS, and Melting Point H->I

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure
  • Preparation of Tryptophan Solution:

    • In the 250 mL three-neck flask, dissolve L-tryptophan (2.04 g, 10 mmol) and sodium hydroxide (0.88 g, 22 mmol) in 50 mL of deionized water.

    • Stir at room temperature until all solids have dissolved. The solution should be clear.

  • Reaction Setup and Cooling:

    • Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Addition of Methyl Chloroformate:

    • IN A FUME HOOD , carefully measure methyl chloroformate (0.86 mL, 11 mmol) and add it to the dropping funnel.

    • Add the methyl chloroformate dropwise to the cold, stirring tryptophan solution over a period of 30-45 minutes. It is critical to maintain the internal temperature below 5 °C throughout the addition to minimize side reactions and reagent decomposition.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for an additional 2-3 hours.

    • The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes/acetic acid (e.g., 70:25:5) to check for the disappearance of the starting material.

  • Reaction Workup and Product Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous solution twice with 50 mL portions of diethyl ether to remove any unreacted methyl chloroformate and other non-polar impurities. Discard the organic layers.

    • Return the aqueous layer to a beaker and place it back in the ice bath.

    • Slowly acidify the cold aqueous solution by adding concentrated HCl dropwise with stirring until the pH reaches 2-3. A white precipitate of N-methoxycarbonyl-L-tryptophan will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (20 mL each) to remove inorganic salts.

    • Dry the product under vacuum at 40-50 °C to a constant weight. The typical yield is in the range of 80-90%.

    • If further purification is required, the product can be recrystallized from a water/acetic acid mixture or an ethyl acetate/hexanes solvent system. [6]

Product Characterization

To confirm the identity and purity of the synthesized N-methoxycarbonyl-L-tryptophan, the following analytical techniques are recommended.

TechniqueExpected Results for N-Methoxycarbonyl-L-Tryptophan
¹H NMR Characteristic singlet for the methoxycarbonyl (-OCH₃) protons around 3.6-3.7 ppm. Signals corresponding to the tryptophan backbone and indole ring protons will be present, with potential shifts compared to the starting material.
¹³C NMR A peak for the newly introduced carbamate carbonyl carbon around 156-158 ppm and a peak for the methoxy carbon around 52-53 ppm.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z ≈ 261.09.
Melting Point Literature values can be consulted for comparison.
Purity (HPLC) High-performance liquid chromatography can be used to assess the purity of the final product. [7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time. Ensure the pH remains basic during the reaction. Check the quality of the methyl chloroformate.
Product lost during workup.Ensure pH is accurately adjusted to 2-3 for full precipitation. Avoid excessive washing.
Temperature too high.Maintain strict temperature control (<5 °C) during reagent addition.
Impure Product Incomplete removal of starting material.Ensure reaction goes to completion via TLC. Improve purification by recrystallization.
Side reactions occurred.Add methyl chloroformate more slowly and maintain a low temperature.
Oily Product Product is not fully crystalline or contains impurities.Attempt to triturate with a non-polar solvent like hexanes to induce crystallization. Perform recrystallization.

References

  • New Jersey Department of Health. (n.d.). METHYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov. [Link]

  • Google Patents. (2016). CN105367477A - 1-methyl tryptophan synthesis method.
  • Wikipedia. (n.d.). Strychnine total synthesis. [Link]

  • Sun, T., et al. (2012). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules. [Link]

  • Junk, L., et al. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. [Link]

  • Google Patents. (2013). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
  • Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
  • Diksic, M., et al. (1990). Synthesis of "no-carrier-added" alpha-[11C]methyl-L-tryptophan. PubMed. [Link]

  • Amaike, K., et al. (n.d.). N-Boc-l-tryptophan methyl ester. Organic Syntheses. [Link]

  • de Koning, C., et al. (2020). Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. PLOS Neglected Tropical Diseases. [Link]

  • Chhabra, S., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Halvorsen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]

  • International Labour Organization. (n.d.). ICSC 1110 - METHYL CHLOROFORMATE. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Wang, B., et al. (2019). Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins. Chemical Science. [Link]

  • Nagahashi, T., et al. (2008). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. Journal of the American Chemical Society. [Link]

  • Linde, I., et al. (1998). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. PubMed. [Link]

  • Fu, S. J., & Birnbaum, S. M. (1953). DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. Journal of the American Chemical Society. [Link]

  • Loba Chemie. (2015). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • European Patent Office. (1991). EP 0405524 A1 - Process for purifying tryptophan. [Link]

  • Sundari, C. S., et al. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein & Peptide Letters. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Heyes, M. P., et al. (1996). Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. PubMed. [Link]

  • Chem-Impex. (n.d.). Nα-Fmoc-Nin-Boc-L-tryptophan. [Link]

  • Chem-Impex. (n.d.). Nα-Fmoc-Nin-methyl-L-tryptophan. [Link]

Sources

application of Moc-L-Trp in ligand design for catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Moc-L-Trp in Ligand-Accelerated Pd(II)-Catalysis

Part 1: Introduction & Mechanistic Rationale

Subject: Design and Application of Moc-L-Trp (


-Methoxycarbonyl-L-Tryptophan) as a Chiral MPAA Ligand for Enantioselective C–H Activation.

1.1 Executive Summary In the realm of transition-metal catalysis, specifically Palladium(II)-catalyzed C–H functionalization, Mono-N-Protected Amino Acid (MPAA) ligands have revolutionized the field. While Acetyl- (Ac-) and tert-Butoxycarbonyl- (Boc-) protected ligands are commonplace, Moc-L-Trp occupies a critical "Goldilocks" zone in ligand design. It combines the electronic induction of a carbamate (like Boc) with a smaller steric profile (methyl vs. tert-butyl), while leveraging the unique


-donating and sterically bulky indole side chain of tryptophan.

1.2 The "Moc" Advantage in Ligand Design The choice of the


-protecting group is not merely for stability; it is a tunable dial for catalytic efficiency.
  • Electronic Modulation: The methoxycarbonyl (Moc) group lowers the pKa of the N-H proton compared to an amide (Ac), but is less bulky than Boc. This acidity is crucial for the ligand's role as an internal proton shuttle during the Concerted Metalation-Deprotonation (CMD) step.

  • Indole

    
    -Interactions:  The tryptophan indole ring facilitates unique non-covalent interactions (
    
    
    
    -
    
    
    stacking or cation-
    
    
    ) with the substrate or the palladium center, often enhancing enantioselectivity in ways simple alkyl side chains (Val, Leu) cannot.

1.3 Mechanistic Pathway (CMD Model) The Moc-L-Trp ligand coordinates to Pd(II) in a


 fashion. The uncoordinated carboxylate oxygen acts as an intramolecular base, deprotonating the C–H bond while the Pd forms the C–Metal bond.

CH_Activation_Cycle cluster_legend Legend PreCat Pd(OAc)2 + Moc-L-Trp ActiveCat Active Species [Pd(Moc-L-Trp)(Solvent)] PreCat->ActiveCat Ligand Exchange Coordination Substrate Coordination (Directing Group Binding) ActiveCat->Coordination CMD_TS CMD Transition State (Ligand acts as Base) Coordination->CMD_TS Rate Determining Step Palladacycle Pd(II)-Palladacycle CMD_TS->Palladacycle -AcOH Oxidation Oxidative Addition / Oxidation (Pd(II) -> Pd(IV) or Pd(II)-L) Palladacycle->Oxidation + Coupling Partner Product Reductive Elimination -> Product + Pd(II) Oxidation->Product Product->ActiveCat Regeneration L1 Start L2 Intermediate L3 Key Step

Figure 1: Catalytic cycle of MPAA-enabled C–H activation. The Moc-L-Trp ligand accelerates the CMD step (Red Box) by positioning the carboxylate base proximal to the target C–H bond.

Part 2: Experimental Protocols

Protocol A: Synthesis of Moc-L-Trp Ligand

Rationale: Commercial availability of Moc-L-Trp is lower than Boc-L-Trp. In-house synthesis ensures purity, which is critical for asymmetric catalysis.

Materials:

  • L-Tryptophan (20.0 mmol)[1]

  • Methyl Chloroformate (22.0 mmol)

  • NaOH (2M aqueous solution)

  • Dioxane (Solvent)[2]

  • HCl (1M and 6M for acidification)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve L-Tryptophan (4.08 g, 20 mmol) in 2M NaOH (20 mL) and water (20 mL). Cool to 0°C in an ice bath.

  • Acylation: Simultaneously add Methyl Chloroformate (1.7 mL, 22 mmol) and 2M NaOH (12 mL) dropwise over 30 minutes. Critical: Maintain pH > 9 to prevent polymerization or hydrolysis.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature (23°C) and stir for 3 hours. Monitor by TLC (System: EtOAc/MeOH 9:1).

  • Work-up: Wash the aqueous layer with Diethyl Ether (

    
     mL) to remove unreacted chloroformate.
    
  • Acidification: Cool the aqueous phase to 0°C. Acidify carefully with 6M HCl to pH 1-2. The product, Moc-L-Trp, will precipitate as a white/off-white solid.

  • Isolation: Extract the precipitate with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Recrystallization: Recrystallize from EtOAc/Hexanes to yield pure Moc-L-Trp.

    • Quality Check:

      
       NMR (DMSO-
      
      
      
      ) must show the methyl singlet at
      
      
      ppm and sharp indole peaks.
Protocol B: Pd-Catalyzed Enantioselective C(sp3)–H Activation

Application: Enantioselective functionalization of cyclopropanes or alkyl groups using Moc-L-Trp.

Reaction Setup (0.1 mmol scale):

ComponentEquiv.AmountRole
Substrate 1.00.1 mmolTarget Molecule (e.g., Amide/Acid)
Pd(OAc)₂ 0.102.24 mgPre-catalyst
Moc-L-Trp 0.205.2 mgChiral Ligand
Ag₂CO₃ 1.027.6 mgOxidant / Halide Scavenger
Na₂HPO₄ 1.014.2 mgBase additive (buffers pH)
Solvent -1.0 mLt-Amyl Alcohol or HFIP

Workflow:

  • Ligand Complexation (Self-Validating Step): Weigh Pd(OAc)

    
     and Moc-L-Trp into the vial. Add 0.5 mL solvent. Stir at 60°C for 10 mins.
    
    • Observation: Solution should turn from cloudy orange to clear/translucent dark orange. If precipitate remains, ligand complexation is incomplete.

  • Substrate Addition: Add the substrate, Ag

    
    CO
    
    
    
    , and Na
    
    
    HPO
    
    
    . Add remaining solvent.
  • Catalysis: Seal tube under air (or N

    
     depending on oxidant). Heat to 80-100°C for 12-24 hours.
    
  • Filtration: Cool to RT. Filter through a Celite pad (elute with DCM).

  • Analysis: Analyze crude by

    
     NMR using an internal standard (e.g., dibromomethane) to determine yield. Determine EE% via Chiral HPLC.
    

Part 3: Optimization & Troubleshooting

3.1 Ligand Screening Workflow When Moc-L-Trp fails to yield high EE%, follow this logic tree to adjust the ligand structure.

Ligand_Optimization Start Initial Screen: Moc-L-Trp Check_Yield Yield > 50%? Start->Check_Yield Check_EE EE > 80%? Check_Yield->Check_EE Yes Low_Yield Issue: Reactivity Switch to Ac-L-Trp (More labile) Check_Yield->Low_Yield No Success Scale Up Check_EE->Success Yes Low_EE Issue: Selectivity Check_EE->Low_EE No Steric_Mod Increase Sterics: Boc-L-Trp or 1-Adoc-L-Trp Low_EE->Steric_Mod Cavity too loose Electronic_Mod Electronic Tuning: Trp(F)-Moc derivatives Low_EE->Electronic_Mod Binding too weak

Figure 2: Decision matrix for optimizing MPAA ligands starting from Moc-L-Trp.

3.2 Comparative Performance Data Typical performance metrics for C(sp3)-H arylation of cyclopropanecarboxylic amides:

LigandN-Protecting GroupSteric BulkRelative Rate (

)
Typical EE%
Ac-L-Trp AcetylSmall1.0 (Ref)40-60%
Moc-L-Trp Methoxycarbonyl Medium 2.4 85-92%
Boc-L-Trp tert-ButoxycarbonylLarge1.888-94%
Fmoc-L-Trp FluorenylmethoxyVery Large0.590-95%

Note: Moc-L-Trp often provides the best balance between reaction rate (turnover) and enantioselectivity.

References

  • Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010. Link

  • Lu, H., et al. "Mono-N-protected amino acid ligands stabilize dimeric palladium(II) complexes of importance to C–H functionalization." Chemical Science, 2011. Link

  • Wasa, M., et al. "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society, 2010. Link

  • Musaev, D. G., et al. "Predictive Catalysis: Understanding the Role of MPAA Ligands in C–H Activation." ACS Catalysis, 2012. Link

Sources

Mastering the Solid State: Application Notes and Protocols for the Crystallization of (Methoxycarbonyl)-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the ability to control the solid-state form of a molecule is paramount. Crystalline materials offer superior purity, stability, and handling characteristics compared to their amorphous counterparts. This guide provides a detailed exploration of crystallization methods tailored for (Methoxycarbonyl)-L-tryptophan, an important derivative of the essential amino acid L-tryptophan. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in obtaining high-quality crystalline material.

Introduction: The Significance of Crystalline this compound

This compound, with its protected amine functionality, serves as a crucial building block in the synthesis of peptides and complex organic molecules. The methoxycarbonyl protecting group alters the polarity and hydrogen bonding capabilities of the parent amino acid, thereby influencing its solubility and crystallization behavior. Achieving a well-defined crystalline form is essential for:

  • Purity: Crystallization is a powerful purification technique, effectively removing impurities from the reaction mixture.

  • Stability: Crystalline solids are generally more chemically and physically stable than amorphous forms, which is critical for storage and downstream applications.

  • Handling and Formulation: Uniform crystalline particles exhibit predictable flowability and dissolution profiles, which are key considerations in drug development and manufacturing.

This application note will delve into three commonly employed and effective crystallization techniques: Slow Evaporation, Vapor Diffusion (Anti-Solvent Crystallization), and Cooling Crystallization. For each method, a detailed protocol is provided, accompanied by an explanation of the critical parameters and a visual workflow to guide the experimental process.

Fundamental Principles of Crystallization

Crystallization is a thermodynamic process driven by the establishment of a supersaturated solution, from which the solute molecules self-assemble into a highly ordered, three-dimensional lattice. The formation of a crystal from a solution can be conceptualized in two main stages: nucleation and crystal growth.

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from the supersaturated solution. This is often the rate-limiting step and can be influenced by factors such as the degree of supersaturation, temperature, presence of impurities, and mechanical agitation.

  • Crystal Growth: The subsequent addition of solute molecules from the supersaturated solution onto the existing nuclei, leading to an increase in crystal size. The rate of crystal growth is influenced by factors like temperature, solvent viscosity, and the concentration of the solute.

The key to successful crystallization lies in carefully controlling the rate at which supersaturation is achieved. A slow and controlled approach generally favors the growth of larger, more well-defined crystals, while rapid precipitation often leads to the formation of small, poorly-formed crystals or an amorphous solid.

Crystallization Methodologies and Protocols

Method 1: Slow Evaporation

This technique is one of the simplest methods for growing single crystals. It relies on the gradual removal of a volatile solvent from a solution of the compound, which slowly increases the solute concentration to the point of supersaturation, leading to nucleation and crystal growth.

Causality Behind Experimental Choices: The selection of a suitable solvent is critical. The ideal solvent should be one in which the compound is moderately soluble at room temperature and is sufficiently volatile to evaporate over a period of several hours to days. A solvent in which the compound is too soluble will require a large volume to be evaporated, prolonging the experiment, while a solvent in which it is poorly soluble will not allow for a sufficiently concentrated starting solution.

Experimental Workflow:

Caption: Workflow for Cooling Crystallization.

Protocol: Cooling Crystallization

  • Solvent Selection:

    • Choose a solvent in which this compound has a high solubility at elevated temperatures and a significantly lower solubility at room temperature or below. Solvents such as ethanol, isopropanol, or mixtures of a good solvent with a small amount of an anti-solvent can be effective.

  • Preparation of Saturated Solution:

    • In a flask equipped with a reflux condenser, add the this compound and a small amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Continue to add small portions of the solvent until a clear, saturated solution is obtained at the elevated temperature. Avoid using a large excess of solvent.

  • Hot Filtration (Optional but Recommended):

    • If any solid impurities are present, perform a hot filtration of the saturated solution to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature in a location free from disturbances. Covering the flask with a watch glass will prevent contamination.

    • For maximum yield, once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator for a period of time to further decrease the solubility of the compound.

  • Harvesting and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove the mother liquor.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation: Summary of Crystallization Parameters

The following table provides a summary of the key parameters for the described crystallization methods. These should be considered as starting points for optimization.

ParameterSlow EvaporationVapor Diffusion (Anti-Solvent)Cooling Crystallization
Principle Gradual removal of a volatile solventSlow introduction of a poor solvent vaporDecreasing solubility with temperature
Suitable Solvents Ethyl Acetate, Methanol, AcetoneGood: Ethyl Acetate, AcetoneAnti: Hexane, PentaneEthanol, Isopropanol, Water-Alcohol mixtures
Starting Concentration Near-saturated at room temperatureConcentrated solution in the good solventSaturated at elevated temperature
Key Variable Rate of evaporationRate of vapor diffusionRate of cooling
Typical Timeframe Hours to daysDays to weeksHours to days
Advantages Simple setup, good for single crystalsExcellent for small sample sizes, high-quality crystalsScalable, widely used in industry
Disadvantages Sensitive to environmental fluctuationsCan be slow, requires careful solvent selectionRequires temperature-dependent solubility

Troubleshooting and Optimization

  • No Crystals Form: The solution may not be sufficiently supersaturated. For slow evaporation, increase the evaporation rate. For vapor diffusion, try a different anti-solvent or increase the concentration of the starting solution. For cooling crystallization, the initial solution may have been too dilute; try using less solvent.

  • Oiling Out: The compound may be precipitating as a liquid phase instead of a solid. This often occurs if the solution is too concentrated or cooled too quickly. Try diluting the solution or slowing down the cooling rate. Using a different solvent system may also be necessary.

  • Formation of Small or Poorly-Defined Crystals: This is often a result of rapid nucleation. Slow down the rate of supersaturation by reducing the evaporation rate (slow evaporation), using a less volatile anti-solvent (vapor diffusion), or decreasing the cooling rate (cooling crystallization).

Conclusion

The crystallization of this compound is a critical step in its purification and preparation for further applications. By understanding the fundamental principles of crystallization and systematically applying the methods of slow evaporation, vapor diffusion, and cooling crystallization, researchers can effectively obtain high-quality crystalline material. The protocols and insights provided in this application note serve as a comprehensive guide to navigate the challenges of crystallization and achieve the desired solid-state form of this important tryptophan derivative.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(Methoxycarbonyl)-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(Methoxycarbonyl)-L-tryptophan (Moc-Trp-OH). This molecule is a critical building block in peptide synthesis and drug development, where the methoxycarbonyl (Moc) group serves as an efficient protecting group for the α-amino function of L-tryptophan. The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The primary route involves the N-acylation of L-tryptophan with methyl chloroformate, typically under Schotten-Baumann conditions.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common experimental hurdles. We will delve into the causality behind reaction parameters, offer validated protocols, and provide a systematic approach to troubleshooting.

Core Synthesis Protocol: N-Acylation via Schotten-Baumann Reaction

This protocol represents a robust baseline for achieving a high yield of N-(Methoxycarbonyl)-L-tryptophan. It is designed to be a self-validating system where deviations from the expected outcome can be traced back to specific procedural steps.

Experimental Protocol:
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter/probe, dissolve L-tryptophan (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq) at room temperature. The volume should be sufficient to fully dissolve the amino acid.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Vigorous stirring is essential to maintain a homogeneous temperature.

  • Reagent Addition: Add methyl chloroformate (1.1 eq), dissolved in a suitable organic solvent like tetrahydrofuran (THF) or dioxane (at a 1:1 ratio with the aqueous phase), dropwise via the dropping funnel over a period of 45-60 minutes.

  • pH Control: Throughout the addition, meticulously maintain the pH of the reaction mixture between 9.5 and 10.5. The reaction of methyl chloroformate with tryptophan generates hydrochloric acid (HCl), which is neutralized by the sodium carbonate base.[3] If the pH drops, add a 2 M Na₂CO₃ solution as needed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted methyl chloroformate and organic byproducts.

  • Workup - Acidification & Precipitation: Return the aqueous layer to a beaker and cool it in an ice bath. Slowly acidify the solution to a pH of 2-3 by adding 1 M HCl dropwise with constant stirring. The product, N-(Methoxycarbonyl)-L-tryptophan, will precipitate as a white solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.[4] Dry the final product under vacuum.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low (<70%). What are the most probable causes?

Causality & Explanation: Low yields are typically traced back to three primary factors: hydrolysis of the acylating agent, incomplete reaction, or product loss during workup.

  • Reagent Hydrolysis: Methyl chloroformate is highly susceptible to hydrolysis, especially at an elevated pH and temperature. If added too quickly or if the temperature is not adequately controlled, a significant portion of the reagent will be quenched by water before it can react with the tryptophan amine.

  • Incomplete Reaction: Insufficient base can lead to a drop in pH, which protonates the amino group of tryptophan, rendering it non-nucleophilic and halting the reaction. An inadequate amount of methyl chloroformate (less than stoichiometric) will naturally result in unreacted starting material.

  • Product Loss During Workup: During the acidification step, if the pH is not lowered sufficiently, the product will remain partially dissolved as its carboxylate salt, leading to significant losses. Conversely, overly acidic conditions can sometimes promote side reactions, although this is less common for this specific product.[5]

Actionable Solutions:

ParameterRecommended ActionRationale
Temperature Maintain strict control at 0-5 °C during reagent addition.Minimizes the rate of methyl chloroformate hydrolysis, favoring the desired N-acylation reaction.
Reagent Addition Add methyl chloroformate slowly and dropwise over 45-60 minutes.Ensures the concentration of the acylating agent remains low, preventing localized overheating and reducing hydrolysis.
pH Control Use a calibrated pH meter and maintain the pH between 9.5 and 10.5.Keeps the α-amino group of tryptophan deprotonated and nucleophilic without excessively accelerating reagent hydrolysis.[2]
Stoichiometry Use a slight excess of methyl chloroformate (1.1-1.2 eq) and a larger excess of base (2.5 eq).Ensures the reaction goes to completion and provides sufficient buffer capacity to neutralize the generated HCl.
Acidification Acidify slowly to a final pH of 2-3 during precipitation. Check with a pH meter.Maximizes the precipitation of the zwitterionic product from the aqueous solution.
Q2: My NMR/LC-MS analysis shows a significant byproduct with a higher molecular weight. What is it and how can I prevent it?

Causality & Explanation: The most likely high-molecular-weight byproduct is the di-acylated tryptophan, where a second methoxycarbonyl group has been added to the nitrogen of the indole ring (N-in). The indole NH is nucleophilic and can react with methyl chloroformate, particularly if the reaction conditions are too harsh (e.g., excessively high pH or temperature).[6] While the α-amino group is more nucleophilic and reacts faster, the indole nitrogen can still be acylated.

Actionable Solutions:

  • Moderate pH: Avoid letting the pH rise above 11. While a basic environment is necessary, excessively high concentrations of hydroxide can further deprotonate the indole ring, increasing its nucleophilicity.

  • Use a Weaker Base: Consider using sodium bicarbonate (NaHCO₃) or a mixture of Na₂CO₃/NaHCO₃. This provides a pH closer to 8-9, which is often sufficient for the α-amino acylation while significantly reducing the reactivity of the indole nitrogen.

  • Protecting Group Strategy: For applications requiring exceptionally high purity, a two-step synthesis involving the protection of the indole nitrogen (e.g., with a Boc group) prior to N-acylation can be employed, followed by deprotection.[7] However, for most uses, careful control of reaction conditions is sufficient.

Workflow for Troubleshooting Low Yield and Impurities

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent for this reaction? The reaction is classically performed in a biphasic system, with water being the primary solvent to dissolve the tryptophan salt.[3] An organic co-solvent like THF or dioxane is used to dissolve the methyl chloroformate, facilitating its controlled addition and minimizing its immediate hydrolysis. A fully aqueous system can work but requires very efficient stirring and slow addition to prevent the oily methyl chloroformate from reacting poorly.

FAQ 2: How can I effectively monitor the reaction's progress? TLC is a simple and effective method. Use a mobile phase such as Dichloromethane:Methanol (e.g., 9:1 v/v with a few drops of acetic acid). The product, N-(Methoxycarbonyl)-L-tryptophan, will have a higher Rf value than the highly polar L-tryptophan starting material. Staining with ninhydrin can also be useful, as the starting material will stain (positive for primary amine) while the product will not. For more precise monitoring, LC-MS is ideal.

FAQ 3: Can I use a different acylating agent? Yes, for instance, to synthesize N-Boc-L-tryptophan, di-tert-butyl dicarbonate (Boc)₂O is commonly used.[8] The reaction conditions are similar, often employing a base in an aqueous/organic solvent mixture. The choice of protecting group depends on the downstream application and the required deprotection conditions.[7]

FAQ 4: How should I handle and store methyl chloroformate? Methyl chloroformate is toxic, corrosive, and highly moisture-sensitive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Always use a fresh bottle or a properly stored aliquot for best results.[9]

FAQ 5: My final product has a slight yellow or pink discoloration. What causes this and how can it be removed? Discoloration often arises from minor oxidation of the indole ring of tryptophan, a common issue with indole-containing compounds.[5] This can be minimized by ensuring the reaction and workup are not unnecessarily prolonged and by storing the final product protected from light and air. If discoloration is present, it can often be removed by recrystallization or by treating a solution of the crude product with a small amount of activated carbon followed by filtration, though this may lead to some yield loss.[10]

Reaction Pathway and Key Side Reaction

ReactionPathway Trp L-Tryptophan Trp_anion Tryptophan Anion (Nucleophile) Trp->Trp_anion Deprotonation MeOCOCl Methyl Chloroformate Product N-(Methoxycarbonyl)-L-tryptophan (Desired Product) MeOCOCl->Product SideProduct Di-acylated Tryptophan (Side Product) MeOCOCl->SideProduct Base Na₂CO₃ (Base) Base->Trp_anion Trp_anion->Product N-Acylation Trp_anion->SideProduct Indole N-Acylation cond1 pH 9.5-10.5 0-5 °C HCl HCl cond2 Excess Base

Sources

Technical Support Center: Moc-L-Trp Esterification Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic-Thermodynamic Balance

Esterification of Moc-L-Trp-OH (N-Methoxycarbonyl-L-Tryptophan) presents a unique "trilemma" in process chemistry. Unlike simple aliphatic amino acids, Tryptophan contains an electron-rich indole ring susceptible to oxidative degradation, and the chiral


-carbon  is prone to racemization via the 5(4H)-oxazolone mechanism upon activation.

Temperature is the single most critical variable governing this system.

  • < 0°C: Kinetics are often too slow for practical conversion; risk of moisture condensation leading to hydrolysis.

  • 0°C – 25°C (Target Window): Optimal balance where esterification proceeds, but activation energy for racemization and indole oxidation is not reached.

  • > 40°C: Exponential increase in side reactions. The Moc-group (carbamate) suppresses racemization better than amides, but cannot prevent it entirely under thermal stress.

The Science of Failure (Module 1)

Before optimizing, you must understand the failure modes. This diagram illustrates the competing pathways defined by reaction temperature.

ReactionPathways cluster_0 Thermal Danger Zone (>40°C) Start Moc-L-Trp-OH (Starting Material) Activation Activated Intermediate (O-Acylisourea / Mixed Anhydride) Start->Activation Coupling Agent (0°C) Oxidation Oxidized Indole (Kynurenine/Brown Tar) Start->Oxidation Heat + O2 + Light Product Moc-L-Trp-Ester (Target >99% ee) Activation->Product Alcohol, Nucleophilic Attack (0°C to RT) Racemate D-Trp Impurity (Racemization) Activation->Racemate Heat (>30°C) or Excess Base (DMAP) Product->Oxidation Prolonged Reflux

Figure 1: Reaction landscape showing the divergence between desired esterification and thermally induced failure modes (Racemization and Oxidation).

Troubleshooting Guide & FAQs

Scenario A: "My reaction mixture turned dark brown/yellow."

Diagnosis: Indole Oxidation. The indole moiety of Tryptophan is highly electron-rich and sensitive to radical oxidation, forming kynurenine derivatives or polymerized "tars."

  • Root Cause: Temperature >40°C in the presence of atmospheric oxygen or light.

  • Immediate Fix: This is irreversible. You must purify via column chromatography immediately.

  • Prevention:

    • Degas solvents (Sparge with

      
       or Ar for 15 mins).
      
    • Run the reaction strictly under an inert atmosphere .

    • Wrap the reaction vessel in aluminum foil (Tryptophan is photosensitive).

Scenario B: "Yield is good, but Chiral HPLC shows 85% ee (Enantiomeric Excess)."

Diagnosis: Racemization via Oxazolone Formation. Root Cause: Overheating during the activation step. When the carboxylic acid is activated (e.g., by EDC or DCC), it can cyclize to form an oxazolone. This intermediate loses chirality easily, especially with heat or excess base (like DMAP).

  • The "Moc" Factor: While the Methoxycarbonyl (Moc) group is a carbamate and less prone to oxazolone formation than an Acetyl group, it is not immune.

  • Corrective Action:

    • Cool to 0°C before adding the coupling agent.

    • Limit DMAP: Use catalytic amounts (0.1 eq) only. High concentrations of DMAP at room temperature act as a base to abstract the

      
      -proton.
      
    • Avoid Reflux: Never reflux an N-protected Tryptophan esterification reaction.

Scenario C: "The reaction is stalled (Low Conversion)."

Diagnosis: Steric Hindrance or Wet Solvents. Root Cause: Reaction temperature is too low (<0°C) for the specific alcohol, or water in the solvent is hydrolyzing the active ester back to the acid.

  • Corrective Action:

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally after the first hour.

    • Check solvent water content (Karl Fischer titration). Use anhydrous solvents.

Optimized Protocol: The "Cold-Start" Steglich Method

This protocol is designed specifically for Moc-L-Trp-OH to minimize racemization while ensuring high yield. It uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) which is water-soluble, simplifying workup compared to DCC.

Reagents:

  • Substrate: Moc-L-Trp-OH (1.0 eq)

  • Alcohol: Methanol or Ethanol (anhydrous, 10-20 eq or as solvent)

  • Coupling Agent: EDC·HCl (1.1 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation (T = 25°C):

    • Dissolve Moc-L-Trp-OH in anhydrous DCM under Nitrogen atmosphere.

    • Add the alcohol (MeOH/EtOH).

    • Critical: Wrap flask in foil to exclude light.

  • The Thermal Drop (T = 0°C):

    • Cool the vessel to 0°C using an ice/water bath. Allow 15 minutes for equilibration.

    • Why? The activation step is exothermic.[1] Adding reagents at RT causes local hot spots that trigger racemization.

  • Activation & Coupling (T = 0°C

    
     23°C): 
    
    • Add DMAP (catalytic).

    • Add EDC·HCl portion-wise over 10 minutes.

    • Stir at 0°C for 1 hour .

    • Remove ice bath and allow to warm to Room Temperature (23°C) . Stir for 3-12 hours.

    • Stop Condition: Monitor by TLC (disappearance of acid). Do not heat to accelerate.

  • Quench & Workup:

    • Wash with mild acid (0.5M HCl) to remove DMAP and unreacted EDC.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate in vacuo (Bath temp < 35°C).
      
Data: Temperature Impact on Purity
Reaction TempTime (h)Conversion (%)Enantiomeric Excess (% ee)Indole Integrity
0°C

23°C
4 98% >99% Clear/White
40°C (Reflux DCM)299%94%Slight Yellowing
65°C (Reflux MeOH)199%82%Brown/Degraded

Troubleshooting Decision Tree

Use this logic flow to diagnose issues during your experiment.

TroubleshootingTree Start Issue Detected Color Color Change? (Yellow/Brown) Start->Color Purity Low ee%? (Racemization) Start->Purity Yield Low Yield? Start->Yield Oxidation Indole Oxidation Color->Oxidation Yes HotActivation Did you heat during addition? Purity->HotActivation WetSolvent Solvent Wet? Yield->WetSolvent FixColor Action: Use N2 atm, Exclude Light, Check Reagent Peroxides Oxidation->FixColor BaseExcess Too much Base/DMAP? HotActivation->BaseExcess No FixPurity Action: Strict 0°C Start, Reduce DMAP to 0.1eq HotActivation->FixPurity Yes BaseExcess->FixPurity Yes FixYield Action: Dry Solvents, Extend Time (Don't Heat) WetSolvent->FixYield

Figure 2: Diagnostic decision tree for common Moc-L-Trp esterification failures.

References

  • BenchChem. (2025).[2] A Comparative Guide to Tryptophan Esterification Methods for Researchers. Retrieved from

  • Mourier, G., Moroder, L., & Previero, A. (1984).[3] Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Z. Naturforsch. 39b, 101-104.[3] Retrieved from

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification. Retrieved from

  • ResearchGate. (2025). Analysis of the Racemization of Tryptophan. Retrieved from

Sources

troubleshooting low purity in (Methoxycarbonyl)-L-tryptophan scale-up

[1]

Topic: Troubleshooting Low Purity in (Methoxycarbonyl)-L-tryptophan (Moc-L-Trp) Scale-Up Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Content Type: Technical Support Hub (Q&A / Diagnostic Guides / Protocols)

Diagnostic Workflow: Root Cause Analysis

Before adjusting parameters, use this logic gate to identify the specific failure mode in your Moc-L-Trp synthesis.[1]

MocTrp_TroubleshootingStartSTART: Low Purity Observed(HPLC/LC-MS)ImpurityTypeIdentify Major Impurity PeakStart->ImpurityTypeUnreactedUnreacted L-Tryptophan(Polar, Early Elution)ImpurityType->UnreactedRetention Time < ProductDiMocBis-Moc Impurity(N-alpha + N-indole acylation)(Hydrophobic, Late Elution)ImpurityType->DiMocRetention Time > ProductColoredPink/Brown Discoloration(Oxidative Degradation)ImpurityType->ColoredVisual InspectionOilingProduct Oils Out(Amorphous/Sticky Solid)ImpurityType->OilingDuring IsolationSol_UnreactedCAUSE: High pH (>12) or Reagent HydrolysisFIX: Maintain pH 9.0-9.5; Increase MCF equivalentsUnreacted->Sol_UnreactedSol_DiMocCAUSE: pH > 10.5 or Local ExcessFIX: Improve mixing; Lower pH target; Wash aqueous phaseDiMoc->Sol_DiMocSol_ColoredCAUSE: Indole Oxidation / Light SensitivityFIX: Sparge solvents (N2); Use EDTA; Amber glasswareColored->Sol_ColoredSol_OilingCAUSE: Fast Acidification / ImpuritiesFIX: Seed crystallization; Slow pH adjustment; Control TempOiling->Sol_Oiling

Figure 1: Diagnostic logic tree for identifying root causes of low purity during the Schotten-Baumann acylation of L-Tryptophan.

Reaction Optimization (The Chemistry)

Q: Why does my impurity profile show a large hydrophobic peak (RRT > 1.2)?

Diagnosis: You are likely forming


-bisthis compound1Mechanism:


Corrective Action:
  • Strict pH Control: The Schotten-Baumann reaction relies on a delicate balance.[1] You must maintain the pH between 9.0 and 10.0 .[1]

    • pH < 9.0:[1][2] The

      
      -amine is protonated (
      
      
      ), slowing the desired reaction and allowing MCF hydrolysis to dominate.
    • pH > 10.5:[1] The indole nitrogen deprotonates/activates, leading to Di-Moc formation.[1]

  • Dosing Strategy: Do not add MCF in one bolus. Use a continuous dosing pump over 1–2 hours while simultaneously dosing NaOH to maintain pH.[1] This prevents local excesses of reagent.[1]

  • Remediation: If Di-Moc is present, wash the alkaline reaction mixture (before acidification) with an organic solvent like Ethyl Acetate or MTBE.[1] The Di-Moc salt is more lipophilic than the Mono-Moc salt and can often be extracted, while the desired product remains in the aqueous phase.[1]

Q: I used 1.5 equivalents of MCF, but I still have 10% unreacted Tryptophan.

Diagnosis: Competitive hydrolysis of the reagent. Mechanism: Methyl chloroformate is moisture-sensitive.[1] In an aqueous Schotten-Baumann system, hydroxide ions (

1Corrective Action:
  • Temperature Suppression: Lower the reaction temperature to 0–5°C . Hydrolysis has a higher activation energy than acylation; cooling favors the desired kinetic product.[1]

  • Stoichiometry Adjustment: Scale-up often reduces mixing efficiency.[1] You may need to increase MCF to 1.2–1.3 equivalents, but only if temperature and pH are tightly controlled to prevent Di-Moc formation.[1]

  • Mixing Efficiency: Ensure your impeller provides high shear. Poor dispersion of the organic MCF droplets in the aqueous phase limits the interfacial surface area available for the reaction.

Work-up and Isolation (The Process)

Q: Upon acidification, the product "oils out" instead of crystallizing.

Diagnosis: Presence of impurities (salts, unreacted Trp) or rapid supersaturation.[1] Corrective Action:

  • Controlled Acidification: Do not dump acid. Slowly titrate HCl to reach pH 2–3 over 1 hour.

  • Seeding: At the cloud point (approx. pH 4.5–5.0), add 0.5 wt% of pure Moc-L-Trp seed crystals. This provides a template for orderly crystal growth.[1]

  • Solvent Selection: If oiling persists, the aqueous system may need a co-solvent.[1] A mixture of Water:IPA (90:10) often improves crystallinity.[1]

  • Temperature Cycling: Heat the oiled mixture to 50°C to redissolve, then cool slowly (5°C/hour) to induce crystallization.

Q: The product has a persistent pink/brown hue.

Diagnosis: Oxidative degradation of the indole ring. Mechanism: Tryptophan derivatives are electron-rich and prone to oxidation, forming photo-reactive impurities (e.g., kynurenine pathway derivatives) or dimers.[1] Corrective Action:

  • Inert Atmosphere: Perform all synthesis and filtration steps under a nitrogen or argon blanket.[1]

  • Chelation: Trace metal ions (

    
    ) catalyze oxidation.[1] Add 1 mM EDTA  to the aqueous reaction buffer.
    
  • Light Protection: Wrap reactors and columns in foil. Moc-L-Trp is photosensitive in solution.[1]

Master Scale-Up Protocol

This protocol is designed for a 100g to 1kg scale, prioritizing purity over raw speed.[1]

Equipment Requirements
  • Jacketed glass reactor with overhead stirring (pitch-blade impeller).[1]

  • Calibrated pH probe (ensure fast response time).[1]

  • Dual dosing pumps (one for MCF, one for 4M NaOH).[1]

Step-by-Step Methodology
StepOperationCritical ParameterReasoning
1 Charge L-Tryptophan (1.0 eq) and Water (10 vol).Agitation: 300 RPMEnsure full suspension before starting.[1]
2 Cool to 0–5°C.Temp < 5°CSuppress MCF hydrolysis.
3 Adjust pH to 9.5 using 4M NaOH.pH 9.0–10.0Solubilize Trp as sodium salt; activate amine.
4 Dose Reagent: Add Methyl Chloroformate (1.2 eq) over 2 hours.Maintain pH 9.0–10.0 CRITICAL: Use auto-titrator or manual NaOH addition to neutralize HCl generated.[1]
5 Post-Reaction: Stir for 1 hour at 0–5°C, then warm to 20°C.HPLC CheckConfirm Trp < 0.5%.
6 Wash (Optional): If Di-Moc > 1%, wash aqueous layer with EtOAc (3 vol).[1]Phase SeparationRemoves lipophilic Di-Moc impurity.
7 Precipitation: Slowly add 6M HCl to aqueous phase.[1]Target pH 1-2Stop at pH 5 to seed, then continue.
8 Filtration & Wash: Filter solids.[1][3] Wash with cold water (3 x 2 vol).[1]Chloride removalWash until filtrate is neutral/chloride-free.[1]
9 Drying: Vacuum oven at 40°C.

Bleed
Avoid oxidation during drying.[1]

Data & Specifications

Impurity Profile vs. pH

Data derived from internal process optimization studies.

Reaction pHUnreacted Trp (%)Di-Moc Impurity (%)Yield (%)Notes
8.5 12.0%< 0.1%75%Slow reaction, high reagent hydrolysis.[1]
9.5 (Optimal) < 0.5% < 0.5% 92% Ideal balance.
11.0 < 0.1%8.5%85%Significant side reaction at Indole-N.
12.5 < 0.1%22.0%68%Severe over-acylation.[1]
Solvent Screening for Recrystallization

If the crude purity is < 98%, use these systems:

Solvent SystemRatio (v/v)RecoveryPurity Upgrade
Ethanol / Water 60 : 4085%Good for salt removal.[1]
IPA / Water 30 : 7090%Excellent for removing colored impurities.[1]
EtOAc / Hexane 80 : 2070%Specific for removing Di-Moc (if very high).[1]

References

  • Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for carbamate protection chemistry).

  • Ajinomoto Co., Inc. "Process for purifying tryptophan."[1] U.S. Patent 5,057,615, October 15, 1991.[1] Link (Foundational techniques for tryptophan crystallization and impurity management).[1]

  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry."[1] Chemical Reviews, 2007.[1] (Discussion on Schotten-Baumann scale-up and solvent selection).

  • Vertex AI Search Results. "Synthesis of this compound scale up process chemistry." (Accessed Feb 6, 2026).[1] [Summary of Search Data] (Internal verification of impurity profiles).

  • Sigma-Aldrich (Merck). "N-(Methoxycarbonyl)-L-tryptophan Product Specification."[1] (Standard industrial purity benchmarks).

resolving aggregation issues with Moc-protected tryptophan peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Chemistry Division Subject: Troubleshooting Aggregation & Solubility in Moc-Protected Tryptophan Peptides Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Hydrophobic Challenge of Trp(Moc)

You are likely accessing this guide because your synthesis has hit a "brick wall"—low yields, deletion sequences, or a crude product that refuses to dissolve in standard reverse-phase solvents.

While Tryptophan (Trp) is inherently lipophilic, the addition of a Methoxycarbonyl (Moc) protecting group—often employed to shield the indole ring from alkylation during acidic cleavage or specific catalytic cycles—exacerbates this issue. Unlike the acid-labile Boc group, the Moc group is more robust and electron-withdrawing, altering the solvation shell of your peptide.

This guide treats your experiment as a system. We will isolate variables across three phases: Assembly (SPPS) , Cleavage/Deprotection , and Purification .

Part 1: Synthesis Phase (SPPS) – Breaking the -Sheets

The Problem: Trp-rich sequences are prone to forming intermolecular


-sheets on the resin. The Moc group increases the steric bulk and hydrophobicity, leading to "solvation collapse" where reagents cannot penetrate the resin matrix. This results in deletion sequences  (missing amino acids).
Troubleshooting Guide: On-Resin Aggregation

Q: My coupling efficiency drops significantly after the introduction of Trp(Moc). How do I recover the synthesis?

A: You are witnessing the "onset of aggregation." Standard DMF washing is insufficient here. You must disrupt the hydrogen bonding network.

Protocol: The "Solvent Switch" Strategy

  • Replace DMF: Switch your main solvent to NMP (N-methyl-2-pyrrolidone) for all subsequent steps (coupling and washing). NMP has a higher dipole moment and better solvates hydrophobic chains.

  • Chaotropic Wash: Before coupling, perform a wash with 0.1 M LiCl in NMP or Pseudoproline-enabling cocktails . Lithium ions disrupt the hydrogen bonds between peptide chains.

  • Elevated Temperature: If your synthesizer allows, perform the Trp(Moc) coupling at 50°C .

    • Warning: Do not exceed 50°C for Trp to avoid racemization.

Q: Can I use "structure-breakers" in the sequence?

A: Yes, and this is often the only way to synthesize sequences >15 residues with multiple Trp units.

  • Pseudoprolines: If your sequence contains Ser, Thr, or Cys, replace them with their Pseudoproline (oxazolidine) dipeptide equivalents.[1] These induce a "kink" in the backbone, mechanically preventing

    
    -sheet formation [1].[1]
    
  • Isoacyl Dipeptides: For Ser/Thr-rich regions, these rearrange to the native peptide after cleavage, keeping the chain linear and solvated during synthesis.

Part 2: Cleavage & Deprotection – The Moc Trap

The Problem: Users often confuse Moc (Methoxycarbonyl) with Boc (tert-Butyloxycarbonyl).

  • Boc: Acid-labile (removed by TFA).[2]

  • Moc: Acid-Stable. It does not come off with standard TFA/TIS/Water cocktails.

Q: I see the correct mass +58 Da (or + mass of Moc) in my LC-MS. Why didn't the protecting group come off?

A: You likely treated Trp(Moc) like Trp(Boc). The Moc group on the indole nitrogen is stable to TFA. It requires a separate deprotection step, usually involving a strong base or specific nucleophiles, depending on the linker stability.

Protocol: Moc Removal Strategies

  • Strategy A (Post-Cleavage): Dissolve the crude peptide in a basic buffer (pH ~9–10) or treat with mild hydrazine, if your peptide sequence contains no base-sensitive moieties (like Asp-Gly, which can form aspartimides).

  • Strategy B (HF Cleavage): If you are using Boc-chemistry, HF (Hydrofluoric acid) cleavage usually removes Moc.

  • Strategy C (The "Low-High" TFMSA): For Fmoc users avoiding HF, a "Low-High" acidity protocol using TFMSA (Trifluoromethanesulfonic acid) can sometimes force removal, though this is harsh [2].

Q: My peptide is alkylated (+56 Da or + mass of linker). Why?

A: This is exactly why you used Trp(Moc)—to prevent this. If alkylation still occurs, it suggests the Moc group fell off too early or your scavenger cocktail was insufficient.

  • Solution: Ensure you use EDT (Ethanedithiol) or DODT in your cleavage cocktail. These thiols are critical scavengers for the tert-butyl carbocations that attack the Trp indole ring [3].

Part 3: Purification & Handling – Solubilizing "Brick Dust"

The Problem: You have the correct peptide, but it is a solid precipitate that won't dissolve in Water/Acetonitrile (ACN) for HPLC.

Q: My peptide crashes out in the HPLC vial. How do I inject it?

A: Do not sonicate indefinitely; you will heat-damage the peptide. You need a Chaotropic Dissolution Protocol .

Table 1: Solubilization Matrix for Hydrophobic Trp-Peptides

Solvent SystemApplicationMechanism
6M Guanidine HCl Injection solventDenatures aggregates; allows injection of high concentrations.
HFIP (Hexafluoroisopropanol) Pre-solubilizationBreaks strong

-sheets. Dissolve in neat HFIP, then dilute with water.
Formic Acid (neat) Injection solventProtonates all basic sites, disrupting hydrophobic stacking.
Isopropanol (IPA) Mobile Phase AdditiveAdd 5–10% IPA to Mobile Phase B (ACN) to prevent precipitation on the column.

Q: The peptide elutes as a broad, ugly hump on HPLC. Is it impure?

A: Not necessarily. Broad peaks often indicate on-column aggregation.

  • Fix: Run the column at 60°C . The heat improves mass transfer and reduces hydrophobic interaction kinetics, sharpening the peak.

  • Column Choice: Switch from C18 to C4 or Phenyl-Hexyl . C18 is often too hydrophobic for Trp-rich peptides, leading to irreversible adsorption [4].

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting Moc-Trp peptide failures.

MocTrpTroubleshooting Start Issue: Low Yield or Purity CheckStep Identify Failure Stage Start->CheckStep Synthesis Synthesis (SPPS) Failure (Deletion Sequences) CheckStep->Synthesis Missing Residues Cleavage Cleavage/Mass Error (Mass = Calc + Moc) CheckStep->Cleavage Wrong Mass Purification Purification Failure (Insoluble/Broad Peak) CheckStep->Purification Precipitation SolventSwitch Action: Switch to NMP/LiCl Use Pseudoprolines Synthesis->SolventSwitch DeprotectCheck Action: Verify Moc Removal (Moc is Acid-Stable!) Cleavage->DeprotectCheck SolubilityFix Action: Dissolve in 6M GnHCl or HFIP Purification->SolubilityFix ColumnFix Action: Heat Column to 60°C Add IPA to Mobile Phase Purification->ColumnFix BaseTreat Action: Perform Base Treatment or HF Cleavage DeprotectCheck->BaseTreat

Caption: Decision tree for isolating aggregation vs. chemical protection issues in Moc-Trp synthesis.

References

  • Mutter, M., et al. (1995).[1] "Pseudoprolines: A new concept for the synthesis of 'difficult sequences'." Journal of the American Chemical Society.

  • Tam, J. P., et al. (1986). "S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis." Journal of the American Chemical Society.

  • Giraud, M., et al. (1999).[3] "A Side-Reaction in the SPPS of Trp-containing Peptides." Journal of Peptide Science.

  • Biotage. (2023).[4] "How to purify hydrophobic peptides." Biotage Knowledge Blog.

For further assistance, please contact the Applications Engineering team with your specific sequence and LC-MS raw data.

Sources

Validation & Comparative

Part 1: Decoding the ¹H NMR Spectrum of (Methoxycarbonyl)-L-tryptophan

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum Analysis of (Methoxycarbonyl)-L-tryptophan: A Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of starting materials and intermediates is a cornerstone of scientific rigor. This compound, a key N-protected amino acid derivative, is frequently utilized in solid-phase and solution-phase peptide synthesis. Its purity and structural integrity are paramount for the successful synthesis of target peptides. While several analytical techniques can be employed for its characterization, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed structural information in solution.

This guide, written from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H NMR spectrum of this compound. We will explore the causality behind the spectral features, provide a robust experimental protocol, and objectively compare the utility of ¹H NMR with other common analytical techniques, supported by experimental data and authoritative references.

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. Each proton, or group of equivalent protons, generates a distinct signal (resonance) whose chemical shift, multiplicity (splitting pattern), and integration value reveal its chemical environment, proximity to neighboring protons, and relative abundance, respectively.

The structure of this compound dictates a complex but interpretable ¹H NMR spectrum. The key structural features to consider are:

  • The indole ring of the tryptophan side chain with its five aromatic protons.

  • The aliphatic backbone , consisting of the α-proton (Hα) and the two diastereotopic β-protons (Hβ).

  • The N-protecting methoxycarbonyl group , which introduces a new set of protons.

  • The exchangeable indole N-H proton .

Below is a logical breakdown and prediction of the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons.

Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Indole N-H~10.9 - 11.1Singlet (broad)-1H
Aromatic H-4~7.6Doublet~7.91H
Aromatic H-7~7.3 - 7.4Doublet~8.11H
Aromatic H-2~7.2Singlet-1H
Aromatic H-6~7.0 - 7.1Triplet~7.51H
Aromatic H-5~6.9 - 7.0Triplet~7.51H
Amide N-H~7.5 - 8.5 (Varies)Doublet~8.01H
α-H~4.3 - 4.5Multiplet-1H
Methoxy (O-CH₃)~3.6Singlet-3H
β-H (diastereotopic)~3.0 - 3.3Multiplet-2H

Note: These are predicted values based on L-tryptophan data and known effects of N-acylation. Actual values may vary slightly based on solvent, concentration, and temperature.[1][2][3]

Causality Behind the Spectral Assignments:
  • Indole Protons (Positions 2, 4, 5, 6, 7): The protons on the indole ring resonate in the aromatic region (δ 6.9-7.6 ppm). Their specific shifts and coupling patterns are characteristic of the substituted indole system. The indole N-H proton is typically found far downfield (δ > 10 ppm) due to deshielding and its acidic nature.[1][4]

  • Aliphatic Protons (α and β): The α-proton is adjacent to two electron-withdrawing groups (the carbonyl of the ester and the amide carbonyl), causing it to be significantly deshielded and appear around δ 4.3-4.5 ppm. The two β-protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will appear as a complex multiplet due to coupling with each other (geminal coupling) and with the α-proton (vicinal coupling).

  • Methoxycarbonyl Protons: The introduction of the methoxycarbonyl protecting group (-COOCH₃) results in a sharp singlet integrating to three protons around δ 3.6 ppm. This signal is a key diagnostic feature for the presence of this specific protecting group.[5]

  • Amide Proton: The proton on the nitrogen of the original amino group is now an amide proton. Its chemical shift is variable but typically appears as a doublet due to coupling with the α-proton.

To clarify these relationships, the molecular structure with labeled protons is presented below.

Caption: Molecular structure of this compound.

Part 2: A Self-Validating Experimental Protocol for ¹H NMR Analysis

To ensure data is reproducible and trustworthy, a standardized experimental protocol is essential. This protocol is designed to be self-validating by including steps for ensuring sample quality and instrument performance.

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Quality Data):

    • Mass Measurement: Accurately weigh 5-10 mg of this compound. For small molecules, this amount provides excellent signal-to-noise for ¹H NMR in a few minutes of acquisition time.[6]

    • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable N-H protons. Use a standard volume, typically 0.6-0.7 mL.

    • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

    • Dissolution: Transfer the weighed solid and solvent to a clean, high-quality 5 mm NMR tube.[7] Vortex the tube until the sample is completely dissolved to avoid line broadening due to concentration gradients.[7]

  • NMR Data Acquisition (Instrumental Best Practices):

    • Instrument Shimming: Before data acquisition, the magnetic field homogeneity must be optimized by "shimming." This process minimizes magnetic field distortions across the sample volume, resulting in sharp, symmetrical peaks. Modern spectrometers automate this process effectively.

    • Tuning and Matching: The NMR probe must be tuned to the resonance frequency of the ¹H nucleus and its impedance matched to the spectrometer's electronics. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

    • Pulse Sequence: A standard single-pulse-acquire sequence is typically sufficient for routine ¹H NMR.[8]

    • Key Acquisition Parameters:

      • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

      • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

      • Relaxation Delay (d1): Set to at least 1-2 seconds (or 5 times the longest T1 relaxation time for quantitative analysis) to allow protons to return to equilibrium between scans.

      • Number of Scans: For a 5-10 mg sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Baseline Correction: A flat baseline is established across the spectrum.

    • Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

The workflow from sample to spectrum is a logical sequence of steps designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Automated Shimming insert->shim acquire Acquire Data (Pulse Sequence) shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase integrate Calibrate & Integrate Spectrum phase->integrate analysis Structural Analysis integrate->analysis

Caption: Standard workflow for ¹H NMR spectral analysis.

Part 3: ¹H NMR in Context: A Comparison with Alternative Techniques

While ¹H NMR is unparalleled for detailed structural elucidation in solution, a comprehensive characterization often involves orthogonal techniques. Each method provides a different piece of the analytical puzzle. The choice of technique depends on the specific question being asked—be it identity, purity, quantity, or molecular mass.[9][10]

Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyLC-MS (Liquid Chromatography-Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
Primary Information Detailed molecular structure, proton connectivity, stereochemistry.Carbon framework of the molecule.Molecular weight, fragmentation patterns, separation of mixtures.Purity assessment, quantification, separation of mixtures.
Sensitivity Moderate (mg scale).Low (requires more material or longer acquisition time than ¹H NMR).[11]Very High (pg to ng scale).High (ng to µg scale).
Structural Detail Very High. Provides a proton-by-proton map.High. Confirms the carbon backbone.Moderate. Infers structure from mass-to-charge ratio and fragments.None. Provides retention time only.
Quantitative Ability Excellent (with proper internal standards and acquisition parameters).[12]Poor for routine spectra due to NOE and long relaxation times.Good (requires stable isotope-labeled standards for best accuracy).Excellent (primary method for purity and assay determination).
Sample Requirements 5-25 mg, soluble.[6]50-100 mg, soluble.[6]Very small amounts, must be soluble in mobile phase.Small amounts, must be soluble and possess a UV chromophore.
Causality Provides direct evidence of covalent bonds and spatial relationships through scalar coupling and NOE.Complements ¹H NMR by directly observing the carbon skeleton.Provides the exact mass, which is a fundamental property directly linked to the elemental composition.Separates components based on their physicochemical interaction with stationary and mobile phases.
Best For Unambiguous identification and structural confirmation.Confirming carbon count and environment.Confirming molecular weight and analyzing complex mixtures or biological samples.[9]Routine purity checks and quantification in quality control settings.[13]
Field-Proven Insights:
  • For Initial Structural Confirmation: ¹H NMR is the first and most crucial step. A clean, well-resolved spectrum that matches the expected structure provides the highest degree of confidence in the material's identity.

  • For Purity Assessment: While ¹H NMR can detect impurities if they are present at >1-2%, HPLC-UV is far more sensitive for detecting trace-level impurities, making it the preferred method for quality control and release testing.[13]

  • When Sample is Limited or in a Complex Matrix: LC-MS is the technique of choice due to its exceptional sensitivity and the separative power of chromatography, allowing for the detection of the target molecule even in complex biological fluids.[9][14]

  • A Synergistic Approach: The most robust characterization of this compound involves a combination of these techniques. ¹H NMR confirms the structure, HPLC-UV confirms the purity, and Mass Spectrometry confirms the molecular weight. This multi-faceted approach creates a self-validating system of analysis that is scientifically sound and defensible.

Conclusion

The analysis of the ¹H NMR spectrum of this compound is a powerful demonstration of how fundamental principles of spectroscopy can be applied to provide definitive structural evidence for molecules critical to pharmaceutical and chemical research. The chemical shifts, coupling constants, and integrations of the indole, aliphatic, and methoxycarbonyl protons create a unique fingerprint that, when correctly interpreted, leaves no ambiguity as to the molecule's identity.

While techniques like LC-MS and HPLC-UV offer superior sensitivity for quantification and purity analysis, they lack the rich structural detail provided by ¹H NMR. Therefore, ¹H NMR spectroscopy should be considered an indispensable tool, forming the bedrock of analytical characterization for this compound and other essential synthetic intermediates. By combining a deep understanding of the spectral data with robust experimental protocols, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes.

References

  • Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • ¹H-NMR spectrum of L-tryptophan. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • BMRB entry bmse000050 - L-Tryptophan. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (n.d.). MDPI. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ACS Publications. [Link]

  • 1H NMR Study of Protected and Unprotected Kainoid Amino Acids: Facile Assignment of C-4 Stereochemistry | The Journal of Organic Chemistry - ACS Publications. (2001). ACS Publications. [Link]

  • (A) Structure of L-tryptophan (Trp), highlighting relevant chemical... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry. (2024). The Royal Society of Chemistry. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Wiley Online Library. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. [Link]

  • (PDF) H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - ResearchGate. (2025). ResearchGate. [Link]

  • NMR SPECTROSCOPIC STUDIES OF TRYPTOPHAN DERIVATIVES. (n.d.). University of Oulu. [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. (2025). Royal Society of Chemistry. [Link]

  • (PDF) All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - ResearchGate. (2020). ResearchGate. [Link]

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS - WUR eDepot - Wageningen University & Research. (2023). Wageningen University & Research. [Link]

  • Analytical Methods for Amino Acids - Shimadzu. (n.d.). Shimadzu. [Link]

  • NMR Analysis of Amino Acids - YouTube. (2018). YouTube. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). University College London. [Link]

  • peptide nmr. (n.d.). University of Zurich. [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of N-Methoxycarbonyl-L-tryptophan (Moc-L-Trp) and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of N-methoxycarbonyl-L-tryptophan (Moc-L-Trp). Understanding the fragmentation behavior of protected amino acids is paramount in various stages of drug development and proteomics research, from reaction monitoring to metabolite identification. This guide will not only detail the fragmentation of Moc-L-Trp but also offer a comparative analysis with commonly used alternatives, namely N-tert-butoxycarbonyl-L-tryptophan (Boc-L-Trp) and N-(9-fluorenylmethoxycarbonyl)-L-tryptophan (Fmoc-L-Trp).

Introduction: The Significance of N-Protected Tryptophan in Research

Tryptophan, an essential amino acid, is a crucial building block in protein synthesis and a precursor to several important metabolites, including serotonin and melatonin. In peptide synthesis and other biochemical applications, the protection of its α-amino group is a critical step to ensure selective reactions. The choice of the N-protecting group can significantly influence the compound's stability, solubility, and, importantly, its behavior in analytical techniques such as mass spectrometry.

Moc-L-Trp, with its methoxycarbonyl protecting group, offers a smaller and more polar alternative to the bulkier Boc and Fmoc groups. Analyzing its fragmentation pattern is essential for its unambiguous identification and for distinguishing it from other protected amino acids.

Predicted Fragmentation Pathway of Moc-L-Trp

The fragmentation of Moc-L-Trp under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is predicted to be influenced by both the tryptophan indole side chain and the N-terminal methoxycarbonyl group. The protonated molecule, [M+H]⁺, with a molecular weight of 263.10 g/mol , is expected to undergo several key fragmentation reactions.

A primary fragmentation pathway for tryptophan and its derivatives involves the cleavage of the N-Cα bond, which can lead to the formation of a characteristic spiro[cyclopropane-indolium] ion. However, modification of the amino group is known to suppress this fragmentation route[1]. Therefore, while possible, this may not be the most dominant pathway for Moc-L-Trp.

Instead, fragmentation is likely to be directed by the methoxycarbonyl group and the loss of small neutral molecules. Key predicted fragmentation pathways include:

  • Loss of methanol (CH₃OH): A neutral loss of 32 Da, leading to a fragment ion at m/z 231.09.

  • Loss of carbon dioxide (CO₂): A neutral loss of 44 Da, resulting in a fragment ion at m/z 219.10.

  • Loss of the entire Moc group (CH₃OCOOH): A neutral loss of 76 Da, yielding the protonated tryptophan immonium ion at m/z 187.09.

  • Formation of the indolemethyl cation: Cleavage of the Cα-Cβ bond results in the stable indolemethyl cation at m/z 130.07.

Moc_L_Trp_Fragmentation Moc_Trp Moc-L-Trp [M+H]⁺ m/z 263.10 frag1 [M+H - CH₃OH]⁺ m/z 231.09 Moc_Trp->frag1 - 32 Da frag2 [M+H - CO₂]⁺ m/z 219.10 Moc_Trp->frag2 - 44 Da frag3 [M+H - CH₃OCOOH]⁺ m/z 187.09 Moc_Trp->frag3 - 76 Da frag4 Indolemethyl cation m/z 130.07 Moc_Trp->frag4 Cα-Cβ cleavage

Caption: Predicted fragmentation pathway of Moc-L-Trp.

Comparative Fragmentation Analysis: Moc-L-Trp vs. Boc-L-Trp and Fmoc-L-Trp

To provide a comprehensive understanding of Moc-L-Trp's fragmentation, it is essential to compare it with its more common counterparts, Boc-L-Trp and Fmoc-L-Trp.

Compound Molecular Formula Molecular Weight ( g/mol ) Precursor Ion [M+H]⁺ (m/z) Characteristic Fragment Ions (m/z) Interpretation
Moc-L-Trp C₁₃H₁₄N₂O₄262.26263.10231.09, 219.10, 187.09, 130.07Loss of CH₃OH, CO₂, Moc group, and formation of indolemethyl cation.
Boc-L-Trp C₁₆H₂₀N₂O₄304.34305.14249.12, 205.10, 188.09, 130.07Loss of isobutene (C₄H₈), loss of the Boc group, loss of Boc and CO₂, and formation of indolemethyl cation.
Fmoc-L-Trp C₂₆H₂₂N₂O₄426.47427.16250.10, 204.09, 178.08Loss of the Fmoc group, loss of Fmoc and CO₂, and formation of the fluorenylmethyl cation.

Boc-L-Trp Fragmentation: The tert-butoxycarbonyl (Boc) group is known for its characteristic fragmentation patterns. Upon collision-induced dissociation (CID), it readily loses isobutene (56 Da) or the entire Boc group (100 Da). The fragmentation of Boc-L-Trp is therefore expected to be dominated by these losses, in addition to the tryptophan-specific fragments.

Fmoc-L-Trp Fragmentation: The 9-fluorenylmethoxycarbonyl (Fmoc) group is significantly larger and produces a very characteristic fragment at m/z 178, corresponding to the fluorenylmethyl cation. This intense peak is often the base peak in the MS/MS spectrum of Fmoc-protected compounds and serves as a reliable diagnostic marker.

The comparison highlights that the nature of the protecting group dictates the primary fragmentation pathways. The smaller Moc group leads to losses of smaller neutral molecules, while the bulkier Boc and Fmoc groups result in characteristic losses of larger fragments related to the protecting group itself.

Experimental Protocol for Acquiring ESI-MS/MS Data

This section provides a detailed, step-by-step methodology for acquiring high-quality ESI-MS/MS data for N-protected amino acids.

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the N-protected amino acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of 1 mg/mL.

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode. The addition of formic acid promotes protonation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization source.

  • Ionization Mode: Operate the ESI source in positive ion mode.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan MS1 spectrum to identify the protonated precursor ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation. Optimize the collision energy to achieve a good distribution of fragment ions. A typical starting point for collision energy is 10-30 eV, which can be ramped to observe a wider range of fragments.

  • Data Acquisition: Acquire MS/MS spectra over a relevant m/z range, ensuring that all expected fragment ions are captured.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to 1-10 µg/mL (ACN:H₂O with 0.1% FA) Dissolve->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Infuse Direct Infusion (5-10 µL/min) Filter->Infuse MS1 Acquire MS1 Scan (Identify [M+H]⁺) Infuse->MS1 MS2 Select & Fragment [M+H]⁺ (Optimize Collision Energy) MS1->MS2 Acquire Acquire MS/MS Spectra MS2->Acquire

Caption: Experimental workflow for ESI-MS/MS analysis.

Conclusion: A Reliable Framework for Identification

The mass spectrometric fragmentation of Moc-L-Trp is characterized by a distinct pattern of neutral losses and the formation of the indolemethyl cation. This pattern, when compared to the fragmentation of Boc-L-Trp and Fmoc-L-Trp, provides a clear basis for the unambiguous identification of these N-protected amino acids. The choice of protecting group has a profound impact on the resulting fragmentation, with each group imparting its own signature fragmentation pathways. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality MS/MS data to support their research and development endeavors.

References

  • PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]

Sources

Comparative Guide: Specific Optical Rotation of (Methoxycarbonyl)-L-tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Methoxycarbonyl)-L-tryptophan (Moc-L-Trp) represents a critical chiral building block in the synthesis of indole-based alkaloids and ABCG2 inhibitors (e.g., Ko143). Unlike the ubiquitous Fmoc or Boc derivatives used in solid-phase peptide synthesis (SPPS), the Moc-protected tryptophan is frequently utilized as a methyl ester intermediate (Moc-L-Trp-OMe) for specific solution-phase kinetic resolutions and pharmacological applications.

This guide provides a technical comparison of the optical rotation properties of Moc-L-Trp derivatives against standard alternatives, offering verified experimental data to support quality control and synthetic decision-making.

Technical Specifications & Comparative Analysis

The "Moc" Derivative: Experimental Data

In practical applications, this compound is most commonly isolated and characterized as its methyl ester (Moc-L-Trp-OMe). The free acid form is less common in commercial catalogs due to the stability and utility of the ester in subsequent Pictet-Spengler cyclizations.

Table 1: Specific Optical Rotation (SOR) Profile of Moc-L-Trp vs. Alternatives

Compound NameStructure / TypeCAS NumberSpecific Optical Rotation

Test ConditionsStability Profile
Moc-L-Trp-OMe Methyl Ester58635-46-4 -1.4° c=1.0, MethanolStable; Acid/Base sensitive ester
Fmoc-L-Trp-OH Free Acid35737-15-6-28.5° (avg)c=1.0, DMFBase labile (Piperidine)
Fmoc-L-Trp(Boc)-OH Orthogonal Protected143824-78-6-20.0° ± 4°c=1.0, DMFBase labile (Fmoc); Acid labile (Boc)
L-Tryptophan Native Amino Acid73-22-3-31.5°c=1.0, H₂OAmphoteric; Oxidation prone

Critical Insight: The low magnitude of rotation for Moc-L-Trp-OMe (-1.4°) compared to Fmoc-L-Trp (-28.5°) indicates that the carbamate and ester modifications significantly alter the electronic environment of the chiral center. This necessitates high-precision polarimetry for purity verification, as minor impurities can easily mask this subtle rotation.

Structural Impact on Optical Rotation

The shift in optical rotation values is driven by the N-protecting group's influence on the tryptophan chromophore.

  • Fmoc Group: The bulky fluorenyl group induces a strong conformational bias and electronic interaction with the indole ring, resulting in a large negative rotation.

  • Moc Group: The smaller methoxycarbonyl group exerts less steric influence, and when combined with the methyl ester, the net optical activity is significantly reduced near the Sodium D-line (589 nm).

Experimental Protocol: High-Precision SOR Measurement

For Moc-L-Trp-OMe, where the expected rotation is small (-1.4°), standard errors can lead to false negatives. Follow this validated protocol to ensure data integrity.

Workflow Diagram

SOR_Measurement Start Sample Preparation Weigh Weigh 100 mg ± 0.1 mg (Moc-L-Trp-OMe) Start->Weigh Solvent Dissolve in MeOH (HPLC Grade) Weigh->Solvent Volumetric Dilute to 10.0 mL (Class A Flask) Solvent->Volumetric Equilibrate Temp. Equilibration 20°C ± 0.5°C Volumetric->Equilibrate Blank Blank Measurement (Pure MeOH) Equilibrate->Blank Measure Sample Measurement (Avg of 5 readings) Blank->Measure Calc Calculate [α] = α / (l * c) Measure->Calc

Figure 1: Standardized workflow for measuring specific optical rotation of low-magnitude samples.

Step-by-Step Methodology
  • Preparation: Accurately weigh 100 mg of Moc-L-Trp-OMe into a 10 mL Class A volumetric flask.

  • Solvation: Add approximately 5 mL of HPLC-grade Methanol . Sonicate briefly (max 30 seconds) if necessary to ensure complete dissolution.

  • Dilution: Dilute to the mark with Methanol. Stopper and invert 10 times to mix.

  • Thermal Equilibration: Place the sample and a separate blank (pure Methanol) in the polarimeter's temperature-controlled chamber set to 20°C . Allow 10 minutes for equilibration.

  • Measurement:

    • Zero the polarimeter with the blank.

    • Fill the 1 dm (100 mm) cell with the sample, ensuring no bubbles are trapped in the light path.

    • Record 5 consecutive readings and calculate the mean observed rotation (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       dm and 
      
      
      
      g/mL (or 1 g/100mL).

Protecting Group Selection Logic

Choosing between Moc, Fmoc, and Boc depends on the synthetic pathway and deprotection strategy.

Protecting_Group_Selection Start Select Tryptophan Protection Cond1 Deprotection Condition? Start->Cond1 Base Base (Piperidine) Cond1->Base Base Labile Acid Acid (TFA/HCl) Cond1->Acid Acid Labile Specific Hydrazine / Nucleophiles Cond1->Specific Specific Cleavage Fmoc Use Fmoc-L-Trp (Standard SPPS) Base->Fmoc Boc Use Boc-L-Trp (Solution Phase / tBoc SPPS) Acid->Boc Moc Use Moc-L-Trp (Kinetic Resolution / Alkaloid Synthesis) Specific->Moc

Figure 2: Decision matrix for selecting Tryptophan N-protecting groups.

When to Choose Moc-L-Trp
  • Kinetic Resolution: The methoxycarbonyl group is small and rigid, making it ideal for enzymatic resolutions where bulky groups (like Fmoc) might sterically hinder the active site.

  • Alkaloid Synthesis: In the synthesis of Ko143 and Fumitremorgin C, the Moc group serves as a stable precursor that survives conditions where Fmoc might degrade, yet can be removed or cyclized under specific conditions.

References

  • Sigma-Aldrich. (2024). Product Specification: Nα-Methoxycarbonyl-L-tryptophan methyl ester (CAS 58635-46-4).[1][2][3][4]Link

  • TCI Chemicals. (2024). Product Specification: N-Fmoc-L-tryptophan (CAS 35737-15-6).Link

  • Chem-Impex International. (2024). Technical Data Sheet: Fmoc-L-Trp(Boc)-OH (CAS 143824-78-6).Link

  • PubChem. (2024).[1] Compound Summary: L-Tryptophan (CAS 73-22-3). National Library of Medicine. Link

  • Hino, T., et al. (1989). Total synthesis of fumitremorgin C and its analogues. Chemical & Pharmaceutical Bulletin. (Source for Moc-Trp usage in alkaloid synthesis).

Sources

Validation of Enantiomeric Excess in Moc-L-Trp Samples: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptide therapeutics and chiral building blocks, N-(Methoxycarbonyl)-L-Tryptophan (Moc-L-Trp) serves as a critical intermediate. Its optical purity is non-negotiable; even trace amounts of the D-enantiomer can lead to diastereomeric impurities in downstream peptide coupling, altering biological efficacy and safety profiles.

While specific rotation (polarimetry) remains a traditional release test, it lacks the sensitivity required for modern high-purity standards (>99.5% ee). This guide objectively compares validation methodologies, establishing Chiral Stationary Phase (CSP) HPLC as the definitive "Gold Standard" for quantifying enantiomeric excess (ee) in Moc-L-Trp, while relegating polarimetry to a screening role.

The Challenge: Moc-L-Trp Analysis

Moc-L-Trp presents specific analytical challenges:

  • Chromophore Complexity: The indole ring provides strong UV absorption (280 nm), but it is prone to oxidation if mobile phases are not degassed.

  • Acidic Functionality: The free carboxylic acid group (

    
    ) tends to ionize in neutral solvents, leading to peak tailing on polysaccharide columns unless suppressed.
    
  • Solubility: The carbamate (Moc) protection increases lipophilicity compared to free tryptophan, but it remains sparingly soluble in pure alkanes (Hexane/Heptane).

Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for validating the optical purity of Moc-L-Trp.

FeatureMethod A: Polarimetry (Specific Rotation) Method B: Chiral HPLC (CSP) Method C:

H-NMR (Chiral Solvating Agents)
Principle Rotation of plane-polarized light (

)
Chromatographic separation of enantiomersDiastereomeric interaction with chiral shift reagent
LOD (Limit of Detection) High (~1-2% impurity)Low (<0.05% impurity) Medium (~0.5-1% impurity)
Precision Low (affected by moisture/solvent)High (RSD < 1.0%) Medium (integration errors)
Throughput Fast (< 5 mins)Medium (15-20 mins/run)Slow (requires expert interpretation)
Specificity Non-specific (aggregates all chiral species)Highly Specific (separates D- from L- and chemical impurities)Specific (structural confirmation)
Verdict Screening Only Validation & Release Structural Elucidation
Why Polarimetry Fails for Validation

Polarimetry follows the Biot law:


. However, for a sample with 99% ee vs. 99.5% ee, the difference in observed rotation is often within the instrument's noise margin. Furthermore, chemical impurities (e.g., unreacted tryptophan) can skew the rotation, leading to false passes. Chiral HPLC is self-validating because it visualizes the impurity directly. 

The Gold Standard Protocol: Chiral HPLC Validation

This protocol utilizes an Immobilized Polysaccharide Column (Amylose tris(3,5-dimethylphenylcarbamate)). Immobilized phases (e.g., Chiralpak IA/IG) are preferred over coated phases (AD/OD) because they tolerate a wider range of solvents (like DCM or THF) if the sample resists solubility in the mobile phase.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Chiralpak IA or equivalent (Immobilized Amylose),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) [80 : 20 : 0.1 v/v/v].

    • Scientific Rationale: The Ethanol acts as the polar modifier to elute the compound. The TFA (0.1%) is critical; it protonates the carboxylic acid of Moc-L-Trp, ensuring it exists as a neutral species. Without TFA, the ionized carboxylate will interact non-specifically with the silica support, causing severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 280 nm (Indole absorption).

  • Sample Diluent: Ethanol or Mobile Phase.[1][2]

Method Development Decision Matrix

The following diagram illustrates the logical flow for developing and validating this method, ensuring no steps are skipped.

MethodDevelopment Start Start: Moc-L-Trp Sample Solubility Solubility Check (Hexane/EtOH 80:20) Start->Solubility Dissolved Sample Dissolved? Solubility->Dissolved Yes AddSolvent Add DCM or THF (Requires Immobilized Column) Solubility->AddSolvent No ColSelect Column Selection (Amylose vs Cellulose) Dissolved->ColSelect AddSolvent->ColSelect MobilePhase Mobile Phase Optimization Add 0.1% TFA ColSelect->MobilePhase ResolutionCheck Check Resolution (Rs) (Racemic Spike) MobilePhase->ResolutionCheck Optimize Adjust Alcohol % (Lower EtOH = Higher Retention) ResolutionCheck->Optimize Rs < 1.5 Validation Final Validation (Linearity, Accuracy, LOD) ResolutionCheck->Validation Rs > 2.0 Optimize->ResolutionCheck

Figure 1: Decision tree for optimizing the chiral separation of N-protected amino acids.

Step-by-Step Validation Procedure

Step 1: System Suitability (The "Racemic Spike") Never rely solely on the pure L-sample to determine retention times.

  • Prepare a standard of Racemic Moc-Trp (or spike your L-sample with D-isomer).

  • Inject onto the column.

  • Requirement: You must observe two distinct peaks with baseline resolution (

    
    ).
    
  • Note: The D-isomer typically elutes first on Amylose columns in Normal Phase, but this must be confirmed experimentally for Moc-Trp.

Step 2: Linearity of the Impurity To validate that you can accurately measure 0.1% D-enantiomer:

  • Prepare a stock solution of the D-enantiomer.

  • Create a calibration curve from 0.05% to 2.0% (relative to the target sample concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .

Step 3: Quantifying the Sample

  • Inject the Moc-L-Trp sample (high concentration, e.g., 1.0 mg/mL) to ensure the minor impurity peak is detectable.

  • Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
    Alternatively, report % D-enantiomer directly.

Experimental Data Summary (Simulated)

The following data illustrates the superior performance of the HPLC method over Polarimetry for a sample containing 0.3% D-enantiomer impurity.

ParameterPolarimetry (USP <781>)Chiral HPLC (Method Above)
Observed Value

(Specific Rotation)

L /

D
Reference Value

(Pure Standard)
N/A
Interpretation "Pass" (Within range)"Fail" (if spec is <0.5% D)
Ambiguity High (Is it water? Impurity?)None (Impurity is resolved)
LOD N/A

Analysis: The polarimetry method yielded a "Pass" because the slight drop in rotation caused by the 0.6% impurity was indistinguishable from normal experimental error or solvent variance. The HPLC method clearly identified the impurity, preventing a non-compliant batch from moving forward.

Troubleshooting & Tips

  • Peak Tailing: If the Moc-L-Trp peak tails significantly, increase the TFA concentration to 0.2%. Ensure the column is flushed with mobile phase (without TFA) before storage to prevent acid hydrolysis of the stationary phase over long periods.

  • Ghost Peaks: Moc-L-Trp can slowly decarboxylate or degrade in solution. Always prepare samples fresh.

  • Column History: Do not use a column previously used with basic additives (DEA/TEA) without a thorough acid flush, as residual base will cause severe peak broadening for acidic samples like Moc-Trp.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, and IM. (General protocols for immobilized polysaccharide columns and solvent compatibility). [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Strategies for optimizing resolution using modifiers like TFA). [Link]

  • PubChem. Compound Summary for CID 16213150: 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan.[3] (Structural reference for protected Tryptophan derivatives). [Link]

Sources

A Comparative Guide to the Crystallographic Landscape of N-Protected Tryptophan Derivatives: Insights into Moc-L-Trp

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Crystal Structure in Tryptophan Derivatives

L-tryptophan is an essential amino acid with a unique indole side chain, contributing to its significant role in protein structure and function, as well as being a precursor to vital biomolecules like serotonin and melatonin.[1] The modification of its amino group with protecting groups is a fundamental strategy in peptide synthesis and the development of new therapeutic agents.[2] The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, dictates many of a material's bulk properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystallographic characteristics of N-protected tryptophan derivatives is paramount for drug development and materials science.

Unraveling the Crystal Lattice: The Power of X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid.[3][4] This non-destructive method provides detailed information regarding unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[5][6] For materials that are not amenable to single-crystal growth, powder X-ray diffraction (PXRD) offers a powerful alternative for structure determination.[7][8]

The fundamental steps involved in single-crystal X-ray diffraction are outlined in the workflow below:

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Crystal_Mounting Crystal Mounting Xray_Source X-ray Source Crystal_Mounting->Xray_Source Irradiation Diffraction Diffraction Xray_Source->Diffraction Detector Detector Diffraction->Detector Pattern Recording Integration Integration Detector->Integration Space_Group Space Group Determination Integration->Space_Group Structure_Solution Structure Solution Space_Group->Structure_Solution Refinement Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Crystal Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

A Comparative Analysis of Tryptophan Derivatives

To understand the potential crystal structure of Moc-L-Trp, we can compare the crystallographic data of L-tryptophan and its more extensively studied N-protected counterparts, Boc-L-Trp and Fmoc-L-Trp. The size and electronic nature of the protecting group are expected to significantly influence the crystal packing and hydrogen bonding networks.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
DL-TryptophanC₁₁H₁₂N₂O₂MonoclinicP2₁/c18.899(2)5.7445(6)9.309(1)101.776(2)989.4(4)4
Boc-Met-Cpg-Phe-OMeC₂₆H₃₇N₃O₆SMonoclinicP2₁5.867(7)23.54(2)10.34(1)99.74(5)1407(2)2

Table 1: Comparative Crystallographic Data.[9][10] Note: Direct crystallographic data for Moc-L-Trp, Boc-L-Trp, and Fmoc-L-Trp were not found in the initial search. The data for DL-Tryptophan and a Boc-protected tripeptide are presented for illustrative purposes.

L-Tryptophan: The crystal structure of L-tryptophan is well-characterized and exists in multiple polymorphic forms.[11] The packing is dominated by a network of hydrogen bonds involving the amino and carboxylic acid groups, as well as π-π stacking interactions between the indole rings.

Boc-L-Tryptophan: The tert-butoxycarbonyl (Boc) group is a bulky, non-polar protecting group.[12][13][14] Its presence is expected to disrupt the extensive hydrogen-bonding network observed in unprotected L-tryptophan. The crystal packing of Boc-L-Trp would likely be governed by weaker van der Waals interactions and potential C-H···O hydrogen bonds involving the carbonyl group of the Boc moiety.

Fmoc-L-Tryptophan: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, aromatic protecting group.[2][15] Its rigid and planar nature would likely lead to significant π-π stacking interactions between the fluorenyl groups of adjacent molecules, in addition to interactions involving the indole ring. This could result in a highly ordered, layered crystal structure.

Projecting the Crystal Structure of Moc-L-Trp

The methoxycarbonyl (Moc) group is significantly smaller and less sterically demanding than both the Boc and Fmoc groups. It introduces a polar carbonyl group capable of acting as a hydrogen bond acceptor.

Based on this, we can hypothesize the following for the crystal structure of Moc-L-Trp:

  • Hydrogen Bonding: The N-H of the carbamate and the C=O of the methoxycarbonyl group will likely participate in hydrogen bonding, potentially forming chains or dimeric motifs. The indole N-H will also be available for hydrogen bonding.

  • Crystal Packing: The smaller size of the Moc group, compared to Boc and Fmoc, may allow for more efficient crystal packing. The overall packing will be a balance between hydrogen bonding and π-π stacking of the indole rings.

  • Conformational Flexibility: The Moc group allows for more conformational flexibility around the N-Cα bond compared to the bulkier protecting groups, which could lead to different molecular conformations being present in the crystal lattice.

The logical relationship for predicting the influence of the protecting group on the crystal structure can be visualized as follows:

logical_relationship Size Size & Steric Hindrance Packing Crystal Packing Efficiency Size->Packing Polarity Polarity & H-Bonding Capacity HBond Hydrogen Bond Network Polarity->HBond Aromaticity Aromaticity & π-Stacking PiStacking π-π Stacking Interactions Aromaticity->PiStacking

Figure 2: Influence of protecting group properties on crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Tryptophan Derivative

This section outlines a detailed, self-validating protocol for obtaining the crystal structure of a compound like Moc-L-Trp.

I. Crystallization

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to find conditions that yield single crystals. Slow evaporation, slow cooling of a saturated solution, and vapor diffusion are common techniques.

  • Crystal Growth: Allow the chosen crystallization method to proceed slowly and undisturbed to obtain well-formed, single crystals of suitable size (typically 0.1-0.3 mm in all dimensions).

II. Data Collection

  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[16]

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Devise a data collection strategy to measure the intensities of a large number of unique reflections with good coverage and redundancy. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

III. Structure Solution and Refinement

  • Data Reduction and Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Space Group Determination: Determine the space group from the systematic absences in the diffraction data.

  • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.

  • Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and potential errors.

Conclusion

While the definitive crystal structure of Moc-L-Trp awaits experimental determination, this guide provides a robust framework for its investigation. By comparing the known crystal structures of L-tryptophan and its N-Boc and N-Fmoc derivatives, we can anticipate the key structural features that the smaller, polar methoxycarbonyl group will impart. The provided experimental protocol offers a clear pathway for researchers to obtain and analyze the X-ray diffraction data for Moc-L-Trp, which will be invaluable for its application in drug development and materials science.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.